molecular formula C11H11BrO2 B14049931 6-Bromo-3,3-dimethylchroman-4-one

6-Bromo-3,3-dimethylchroman-4-one

Cat. No.: B14049931
M. Wt: 255.11 g/mol
InChI Key: SCPBADMWOXMTBN-UHFFFAOYSA-N
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Description

6-Bromo-3,3-dimethylchroman-4-one is a synthetic chroman-4-one derivative of significant interest in medicinal chemistry and drug discovery. The chroman-4-one scaffold is a privileged structure in the design of novel bioactive compounds due to its wide range of potential pharmacological activities . Researchers utilize brominated derivatives like this one as key intermediates in organic synthesis. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, allowing for the exploration of structure-activity relationships . Chroman-4-one analogs have demonstrated diverse biological activities in scientific studies, including cytotoxic and anticancer effects against various human cancer cell lines . Some synthetic chroman-4-one derivatives have also been reported to exhibit antimicrobial and antioxidant properties in research settings . This compound is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

6-bromo-3,3-dimethyl-2H-chromen-4-one

InChI

InChI=1S/C11H11BrO2/c1-11(2)6-14-9-4-3-7(12)5-8(9)10(11)13/h3-5H,6H2,1-2H3

InChI Key

SCPBADMWOXMTBN-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C(C1=O)C=C(C=C2)Br)C

Origin of Product

United States

Foundational & Exploratory

Mechanistic and Synthetic Profiling of 6-Bromo-3,3-dimethylchroman-4-one: A Critical Intermediate in Neurotherapeutic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter chemical building blocks that dictate the success or failure of an entire synthetic campaign. 6-Bromo-3,3-dimethylchroman-4-one is one such pivotal intermediate. It provides a rigid, lipophilic bicyclic core that is highly valued in the development of Beta-site APP Cleaving Enzyme 1 (BACE1) inhibitors—a primary therapeutic target for Alzheimer's disease[1]. This technical guide deconstructs its physicochemical properties, the causality behind its synthetic methodology, and its strategic application in neurotherapeutics.

Physicochemical & Structural Profiling

Before initiating any synthetic workflow, establishing the baseline physicochemical parameters is mandatory. The table below summarizes the core data for this intermediate.

PropertySpecification
Chemical Name 6-Bromo-3,3-dimethylchroman-4-one
CAS Registry Number 1311265-07-2
Molecular Formula C11H11BrO2
Molecular Weight 255.11 g/mol
Core Structure Chroman-4-one (Benzodihydropyran-4-one)
Key Substituents C6-Bromine (Cross-coupling handle), C3-gem-Dimethyl (Conformational lock)
Structural Mechanics

The gem-dimethyl group at the C3 position is not merely a structural decoration; it exerts a profound Thorpe-Ingold effect . By compressing the internal bond angle at C3, it forces the adjacent reactive centers into closer proximity, which is critical for downstream spirocyclization[1]. Furthermore, the C6 bromine atom serves as an orthogonal handle for late-stage Suzuki-Miyaura cross-coupling, allowing for the rapid diversification of the pharmacophore to probe the BACE1 active site[1].

Synthetic Methodology: Precision Alpha-Alkylation

The synthesis of 6-bromo-3,3-dimethylchroman-4-one from 6-bromochroman-4-one requires precise control over enolate thermodynamics and kinetics[1]. Every protocol must be treated as a self-validating system to prevent the propagation of errors.

Protocol 1: gem-Dimethylation via Enolate Chemistry

Step 1: Enolate Formation

  • Procedure: Dissolve 6-bromochroman-4-one in anhydrous Tetrahydrofuran (THF). Cool the reaction vessel to -78 °C. Add Potassium tert-butoxide (t-BuOK) portion-wise[1].

  • Causality: t-BuOK is utilized because its steric bulk prevents it from acting as a nucleophile at the carbonyl carbon, ensuring it acts exclusively as a strong base. The strict -78 °C environment is critical to suppress highly exothermic side reactions, such as aldol self-condensation or ring-opening, before the electrophile is introduced.

  • Validation Checkpoint: The formation of the enolate is typically accompanied by a distinct color shift (often yellow/orange). A quenched aliquot (in D2O) analyzed via 1H NMR must show the complete disappearance of the alpha-protons.

Step 2: Electrophilic Alkylation

  • Procedure: Introduce Iodomethane (MeI) dropwise to the -78 °C solution. Gradually allow the reaction to warm to room temperature[1].

  • Causality: MeI is an unhindered, highly reactive electrophile ideal for SN2 attack. The reaction is allowed to warm to room temperature to provide the necessary activation energy for the second methylation, which must overcome the steric hindrance introduced by the first methyl group.

  • Validation Checkpoint: Quench with aqueous NH4Cl. Perform TLC (10% EtOAc/Hexanes); the product will exhibit a higher Rf value due to the loss of polar alpha-protons. LC-MS must confirm the mass [M+H]+ = 255/257, reflecting the characteristic 1:1 bromine isotope pattern.

Downstream Functionalization: Sulfinylimine Formation

To build the spirocyclic core of BACE1 inhibitors, the C4 ketone must be converted into a chiral imine.

Protocol 2: Condensation with Ellman's Auxiliary

Step 1: Lewis Acid-Mediated Condensation

  • Procedure: Combine 6-bromo-3,3-dimethylchroman-4-one with 2-methylpropane-2-sulfinamide in 2-methyltetrahydrofuran (2-MeTHF). Add Titanium(IV) ethoxide (Ti(OEt)4) and heat to reflux for 48 hours, ideally utilizing a Dean-Stark trap[1].

  • Causality: The C4 ketone is highly sterically hindered by the adjacent gem-dimethyl group, making standard condensation impossible. Ti(OEt)4 acts synergistically as a potent Lewis acid to activate the carbonyl carbon and as an irreversible water scavenger to drive the unfavorable equilibrium forward[1]. 2-MeTHF is selected over THF for its higher boiling point, accelerating the reaction kinetics at reflux, and its superior phase-separation properties during aqueous workup.

  • Validation Checkpoint: Monitor via LC-MS for the appearance of the sulfinylimine mass. 1H NMR will reveal a distinct downfield shift of the gem-dimethyl protons due to the anisotropic deshielding effect of the newly formed C=N double bond.

Synthetic_Workflow SM 6-Bromochroman-4-one Step1 Alkylation: MeI, t-BuOK, THF (-78°C) SM->Step1 Intermediate 6-Bromo-3,3-dimethylchroman-4-one Step1->Intermediate Step2 Condensation: Ellman's Auxiliary, Ti(OEt)4 Intermediate->Step2 Product Chiral Sulfinylimine (BACE1 Inhibitor Precursor) Step2->Product

Fig 1: Step-by-step synthetic workflow from starting material to chiral sulfinylimine.

Application in Drug Discovery: BACE1 Inhibition Pathway

In the pathology of Alzheimer's disease, the amyloidogenic pathway is driven by the sequential cleavage of the Amyloid Precursor Protein (APP)[2]. BACE1 (β-secretase) performs the initial, rate-limiting cleavage of APP to generate the C99 fragment, which is subsequently cleaved by γ-secretase to produce neurotoxic Amyloid-β (Aβ) peptides[2].

Inhibiting BACE1 halts this pathogenic cascade at its source[2]. Compounds derived from 6-bromo-3,3-dimethylchroman-4-one are designed to occupy the catalytic cleft of BACE1. The spirocyclic derivatives formed from this intermediate provide the exact 3D vectoring required to engage the aspartyl dyad of the BACE1 active site while maintaining the high blood-brain barrier (BBB) permeability required for central nervous system (CNS) drugs.

APP_Processing APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-Secretase) APP->BACE1 Cleavage sAPPb sAPPβ Fragment BACE1->sAPPb CTF99 C99 Fragment BACE1->CTF99 GammaSec γ-Secretase Abeta Amyloid-β (Aβ) Aggregation GammaSec->Abeta Pathogenic Cascade CTF99->GammaSec Cleavage

Fig 2: Amyloidogenic processing of APP highlighting the therapeutic intervention point at BACE1.

Conclusion

6-Bromo-3,3-dimethylchroman-4-one is a masterclass in rational intermediate design. By embedding conformational constraints (gem-dimethyl) and cross-coupling handles (bromine) into a single, rigid framework, it enables the modular synthesis of advanced neurotherapeutics. Mastery of its enolate chemistry and steric liabilities is essential for any synthetic chemist targeting the BACE1 pathway.

References

  • [1] US 2014/0288091 A1 - Googleapis.com. Vertex Pharmaceuticals. 1

  • Product Details: AP01085 - Aquila Pharmatech LLC. Aquila Pharmatech.

  • [2] US 2014/0288091 A1 - Googleapis.com (BACE1 Pathway Context). Vertex Pharmaceuticals. 2

Sources

6-Bromo-3,3-dimethylchroman-4-one: Molecular Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of conformationally restricted scaffolds is a cornerstone of optimizing target binding affinity and pharmacokinetic profiles. 6-Bromo-3,3-dimethylchroman-4-one is a highly specialized, halogenated bicyclic building block utilized extensively in the synthesis of spirocyclic therapeutics.

The strategic placement of a geminal dimethyl group at the C3 position of the chromanone core leverages the Thorpe-Ingold effect (gem-dimethyl effect). This structural modification restricts the conformational flexibility of the ring, pre-organizing the geometry to favor subsequent spirocyclization reactions. Furthermore, the C6 bromine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), allowing for rapid late-stage diversification. This guide provides an in-depth technical analysis of its molecular properties, validated synthesis protocols, and its critical role in developing


-secretase (BACE1) inhibitors for Alzheimer's disease[1].

Physicochemical Profiling & Molecular Data

To ensure rigorous quality control during procurement and synthesis, the foundational molecular data of 6-Bromo-3,3-dimethylchroman-4-one is summarized below.

PropertyValueAnalytical Significance
IUPAC Name 6-bromo-3,3-dimethyl-2,3-dihydro-4H-chromen-4-oneDefines the exact regiochemistry of the substitutions.
CAS Registry Number 1311265-07-2Primary identifier for sourcing [2].
Molecular Formula C₁₁H₁₁BrO₂Used for exact mass calculation in mass spectrometry.
Molecular Weight 255.11 g/mol Critical for stoichiometric calculations.
Monoisotopic Mass 253.9942 DaTarget mass for high-resolution mass spectrometry (HRMS).
Isotopic Signature ~1:1 ratio at m/z 254 / 256The naturally occurring ⁷⁹Br and ⁸¹Br isotopes provide a distinct diagnostic doublet in MS spectra.

Mechanistic Synthesis & Experimental Protocols

The synthesis of 6-Bromo-3,3-dimethylchroman-4-one requires precise kinetic control to achieve exhaustive alkylation at the


-carbon without triggering unwanted aldol condensations or O-alkylation.
The Causality of Experimental Choices

As an application scientist, I emphasize that successful gem-dimethylation relies on three critical parameters:

  • In Situ Electrophile Trapping: By adding iodomethane (MeI) to the solution before the base, the transiently formed enolate is immediately trapped by the highly reactive electrophile.

  • Temperature Control (-78 °C): Cryogenic conditions suppress the nucleophilic attack of the enolate onto unreacted ketone molecules (aldol addition).

  • Sterically Hindered Base: Potassium tert-butoxide (KOtBu) is a strong, bulky base. Its steric bulk prevents it from acting as a nucleophile and attacking the carbonyl carbon, ensuring it acts exclusively to deprotonate the C3 position.

Step-by-Step Methodology

Adapted from established patent literature for BACE1 inhibitor intermediates[3].

Reagents:

  • 6-Bromochroman-4-one (1.0 equivalent, e.g., 33.0 mmol)

  • Iodomethane (MeI) (5.0 equivalents)

  • Potassium tert-butoxide (KOtBu) (5.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

Workflow:

  • Dissolution: Dissolve 6-Bromochroman-4-one in anhydrous THF under an inert atmosphere (N₂ or Argon) to prevent moisture-induced quenching of the base.

  • Electrophile Addition: Add Iodomethane to the stirring solution.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

  • Deprotonation/Alkylation: Add KOtBu portion-wise over 30 minutes. Mechanistic Note: The first equivalent of base forms the mono-methylated intermediate; the subsequent equivalents drive the second deprotonation/alkylation cycle.

  • Maturation: Allow the reaction to slowly warm to room temperature over 12 hours to ensure the completion of the sterically hindered second methylation.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Self-Validating Analytical Checkpoints

To ensure a self-validating system, the protocol must be verified at completion before downstream use:

  • LC-MS Validation: The reaction is complete when the starting material peak (m/z ~227) disappears, replaced by a product peak exhibiting the classic bromine doublet at m/z 255.1 / 257.1 [M+H]⁺.

  • ¹H NMR Validation: The successful gem-dimethylation is confirmed by the disappearance of the C3 methylene protons and the emergence of a sharp, integrating 6-proton singlet at ~1.20 - 1.40 ppm (the gem-dimethyl group). Furthermore, the C2 methylene protons will collapse from a multiplet into a sharp singlet, as they no longer have adjacent protons to couple with.

SynthesisWorkflow SM 6-Bromochroman-4-one C9H7BrO2 Base KOtBu / THF (-78°C to RT) SM->Base Deprotonation MeI Iodomethane (MeI) Nucleophilic Substitution Base->MeI Enolate Trapping Product 6-Bromo-3,3-dimethylchroman-4-one C11H11BrO2 MeI->Product gem-Dimethylation

Fig 1: Stepwise gem-dimethylation workflow of 6-bromochroman-4-one under kinetic control.

Applications in Medicinal Chemistry: BACE1 Inhibition

The primary utility of 6-Bromo-3,3-dimethylchroman-4-one lies in its role as an advanced precursor for Mono-Fluoro Beta-Secretase (BACE1) Inhibitors . BACE1 is the rate-limiting enzyme in the cleavage of Amyloid Precursor Protein (APP), a process that generates the neurotoxic Amyloid Beta (A


) peptides implicated in Alzheimer's disease pathology.
Downstream Functionalization

To build the pharmacophore required for BACE1 inhibition, the ketone moiety of 6-Bromo-3,3-dimethylchroman-4-one is typically converted into a chiral sulfinyl imine.

  • Protocol Extension: The compound is reacted with Ellman’s auxiliary ((R)- or (S)-2-methylpropane-2-sulfinamide) in the presence of Titanium(IV) ethoxide (Ti(OEt)₄).

  • Causality: Ti(OEt)₄ acts as both a Lewis acid to activate the sterically hindered ketone and a water scavenger to drive the equilibrium toward imine formation. The resulting chiral imine allows for highly diastereoselective nucleophilic additions, ultimately forming the spirocyclic amine core that occupies the catalytic aspartate dyad of the BACE1 enzyme.

BACE1Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 Enzyme (β-Secretase) APP->BACE1 Substrate Abeta Aβ Peptides BACE1->Abeta Cleavage Plaques Amyloid Plaques Abeta->Plaques Aggregation Inhibitor Chromanone-Derived Spirocyclic Inhibitor Inhibitor->BACE1 Competitive Inhibition

Fig 2: BACE1 inhibition pathway modulated by spirocyclic derivatives of the title compound.

References

  • US Patent App. 2014/0288091 A1: Minidis, A., et al. "Mono-Fluoro Beta-Secretase Inhibitors." Google Patents, AstraZeneca AB.

Sources

6-Bromo-3,3-dimethylchroman-4-one solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Bromo-3,3-dimethylchroman-4-one , a critical bicyclic intermediate used in the synthesis of functionalized chromans and pharmaceutical scaffolds.[1][2]

Unlike simple aromatics, this compound exhibits a complex solubility profile driven by the interplay between its lipophilic gem-dimethyl group, the polarizable bromine substituent, and the hydrogen-bond accepting ketone moiety. This guide synthesizes theoretical physicochemical principles with practical solvent selection strategies to optimize reaction yield, purification efficiency, and analytical precision.

Physicochemical Profile & Structural Determinants

To predict solubility behavior accurately, we must first deconstruct the molecule’s solvation potential.

PropertyValue (Est.)Impact on Solubility
Molecular Weight ~255.11 g/mol Moderate MW allows for good solubility in small-molecule organic solvents.[1][2]
LogP (Octanol/Water) 3.2 – 3.8Highly lipophilic.[1][2] Poor water solubility; high affinity for non-polar and chlorinated solvents.[1][2]
H-Bond Donors (HBD) 0Cannot donate protons; relies on dipole-dipole and Van der Waals interactions.[1][2]
H-Bond Acceptors (HBA) 2 (Ketone O, Ether O)Moderate interaction with protic solvents (Alcohols) via H-bonding.[1][2]
Key Structural Feature 3,3-Dimethyl moiety These bulky groups disrupt crystal lattice packing, typically increasing solubility in organic solvents compared to the un-substituted 6-bromochroman-4-one.[1][2]

Solubility Landscape: Solvent Classification

The following classification is derived from structural analog analysis (e.g., 6-bromo-4-chromanone) and standard solvation thermodynamics.

Category A: High Solubility (>100 mg/mL)

Best for: Reaction media, stock solutions, and liquid-liquid extraction.[2]

  • Chlorinated Solvents (DCM, Chloroform): The high polarizability of the bromine atom interacts favorably with the dipole of chlorinated solvents.

  • Polar Aprotic (DMF, DMSO): Excellent for nucleophilic aromatic substitution (SNAr) or coupling reactions.[2] Note: DMSO is difficult to remove; use only if high temperature is required.[1][2]

  • Esters (Ethyl Acetate): The "go-to" solvent for extraction.[1][2] The gem-dimethyl group enhances miscibility here compared to planar aromatics.[1][2]

Category B: Moderate / Temperature-Dependent Solubility (10–50 mg/mL)

Best for: Crystallization and Purification.[1][2]

  • Alcohols (Ethanol, Isopropanol):

    • Ambient Temp: Moderate solubility.[1][2]

    • Reflux:[1][2][3] High solubility.[1]

    • Application: This temperature differential makes ethanol the ideal solvent for recrystallization .[1][2] The compound dissolves at reflux but precipitates upon cooling as the crystal lattice energy overcomes the solvation energy.

  • Ethers (THF, MTBE): Good solubility, often used for Grignard or lithiation reactions involving the bromine handle.

Category C: Low Solubility (<1 mg/mL)

Best for: Precipitation and Washing.[2]

  • Water: The hydrophobic bromine and methyl groups render the molecule effectively insoluble.

  • Aliphatic Hydrocarbons (Hexane, Pentane): While the gem-dimethyl group adds some lipophilicity, the overall polarity of the chromanone core (ketone + ether oxygen) prevents high solubility. Used as an anti-solvent to crash the product out of solution.[1][2]

Experimental Protocols

Protocol 3.1: Saturation Shake-Flask Method (Solubility Determination)

Standard: OECD Guideline 105[1][2]

Objective: Determine the exact saturation point in a specific solvent for process scaling.

  • Preparation: Weigh ~50 mg of 6-Bromo-3,3-dimethylchroman-4-one into a chemically resistant glass vial.

  • Solvent Addition: Add 0.5 mL of the target solvent.[1][2]

  • Equilibration:

    • Seal tightly and agitate (vortex or shaker) at 25°C for 24 hours.

    • Visual Check: If fully dissolved, add more solid until a precipitate remains visible.[1][2]

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification:

    • Evaporate a known volume of the filtrate (gravimetric analysis).

    • Alternatively, dilute and analyze via HPLC (UV detection at 254 nm).[2]

Protocol 3.2: Purification via Recrystallization

Based on Differential Solubility in Ethanol

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 5-7 mL per gram).

  • Hot Filtration: If insoluble particulates remain, filter rapidly while hot.[1][2]

  • Nucleation: Allow the solution to cool slowly to room temperature.

    • Critical Step: Do not shock-cool on ice immediately; this traps impurities.[1][2]

  • Precipitation: Once crystals form, cool to 0°C for 1 hour to maximize yield.

  • Collection: Filter and wash with cold Hexane (Category C solvent) to remove surface impurities without re-dissolving the product.[1][2]

Visualizations

Figure 1: Solvent Selection Decision Tree

This workflow guides the researcher in selecting the appropriate solvent based on the intended application (Synthesis vs. Purification).

SolventSelection Start Select Application Synthesis Synthesis / Reaction Start->Synthesis Purification Purification / Isolation Start->Purification HighTemp High Temp (>80°C)? Synthesis->HighTemp Cryst Recrystallization? Purification->Cryst Wash Washing Solid? Purification->Wash Coupling Pd-Catalyzed Coupling? HighTemp->Coupling Yes THF Use THF or DCM (Moderate BP, Good Solvency) HighTemp->THF No DMF Use DMF or DMSO (High Solvency, High BP) Coupling->DMF Polar Mechanism Toluene Use Toluene or Dioxane (Non-polar, High BP) Coupling->Toluene Non-polar Mechanism Ethanol Use Ethanol/IPA (High Temp Coeff.) Cryst->Ethanol Hexane Use Hexane/Heptane (Anti-solvent) Wash->Hexane

Caption: Decision matrix for solvent selection based on thermodynamic requirements of the workflow.

Figure 2: Solvation Mechanism & Interactions

A conceptual map of how specific functional groups on the molecule interact with different solvent classes.[1][2]

SolvationMechanism Center 6-Bromo-3,3-dimethylchroman-4-one Bromo 6-Bromo Group (Polarizable) Center->Bromo Dimethyl 3,3-Dimethyl (Lipophilic/Steric) Center->Dimethyl Ketone 4-Ketone (H-Bond Acceptor) Center->Ketone Chlorinated DCM / Chloroform (Dipole-Dipole) Bromo->Chlorinated High Affinity Alkanes Hexanes (Van der Waals) Dimethyl->Alkanes Weak Affinity (Disrupts Packing) Alcohols Ethanol (H-Bonding) Ketone->Alcohols Moderate Affinity (Temp Dependent)

Caption: Mechanistic breakdown of functional group interactions driving solubility profiles.[2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 329764758, 6-Bromo-4-chromanone. Retrieved from [Link]

Sources

Comprehensive Technical Guide on 6-Bromo-3,3-dimethylchroman-4-one: Synthesis, Applications, and Procurement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern neurodegenerative drug discovery, conformationally restricted scaffolds are paramount for achieving target selectivity and favorable pharmacokinetic profiles. 6-Bromo-3,3-dimethylchroman-4-one (CAS: 1311265-07-2) serves as a critical advanced intermediate in the synthesis of spirocyclic mono-fluoro beta-secretase (BACE1) inhibitors [1].

BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, responsible for cleaving the Amyloid Precursor Protein (APP) to generate neurotoxic Amyloid-Beta (Aβ) peptides. By utilizing the 3,3-dimethylchroman core, medicinal chemists can construct sterically demanding spiro-pyrrolidines or spiro-morpholines that precisely occupy the BACE1 catalytic cleft, thereby halting Aβ aggregation—a hallmark of Alzheimer's disease pathology.

BACE1 APP Amyloid Precursor Protein (APP) BACE1 BACE1 Enzyme APP->BACE1 Cleavage ABeta Amyloid-Beta (Aβ) BACE1->ABeta Processing Plaque Amyloid Plaques ABeta->Plaque Aggregation Inhibitor Spirochroman Inhibitor Inhibitor->BACE1 Blocks

Fig 1: Mechanism of BACE1 inhibitors in preventing Amyloid-Beta aggregation.

Physicochemical Profiling

Understanding the structural parameters of 6-Bromo-3,3-dimethylchroman-4-one is essential for predicting its reactivity, particularly the steric hindrance introduced by the gem-dimethyl group at the C3 position.

PropertyValue
Chemical Name 6-Bromo-3,3-dimethylchroman-4-one
CAS Registry Number 1311265-07-2
Molecular Formula C₁₁H₁₁BrO₂
Molecular Weight 255.11 g/mol
Typical Purity >96% (LC-MS/NMR)
Key Structural Features C6-Bromine (cross-coupling handle); C3-gem-dimethyl (steric block); C4-Ketone

Experimental Workflow: Synthesis & Downstream Application

As a Senior Application Scientist, I emphasize that chemical synthesis must be approached as a self-validating system . The following protocol outlines the geminal dimethylation of 6-bromochroman-4-one and its subsequent conversion into an imine precursor, adapted from established pharmaceutical patent literature [1].

Phase 1: Geminal Dimethylation (Enolate Alkylation)

Objective: Introduce two methyl groups at the C3 position adjacent to the carbonyl. Causality & Logic: The use of a strong, sterically hindered base (Potassium tert-butoxide) at cryogenic temperatures (-78°C) ensures the kinetic enolate is formed selectively without triggering aldol condensation side reactions. A large excess of Iodomethane (MeI) drives the reaction to complete di-alkylation, preventing difficult-to-separate mono-methylated impurities.

  • Initialization: Dissolve 6-Bromochroman-4-one (7.5 g, 33.03 mmol) in anhydrous Tetrahydrofuran (THF, 100 mL) under an inert argon atmosphere.

  • Electrophile Addition: Inject Iodomethane (10.3 mL, 165.09 mmol, ~5 eq).

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach exactly -78°C.

  • Base Addition: Add Potassium tert-butoxide (18.5 g, 164.87 mmol, ~5 eq) portion-wise to control the exothermic enolate formation.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Self-Validating Endpoint: Monitor via LC-MS. The disappearance of the starting material (m/z 226/228) and the stabilization of the product peak (m/z 254/256 [M]⁺) confirms complete di-alkylation.

  • Workup: Quench with deionized water, extract with diethyl ether, dry over anhydrous MgSO₄, and evaporate solvents to yield the target compound (Yield: ~91%).

Phase 2: Downstream Imine Condensation

Objective: Convert the sterically hindered ketone into a sulfinyl imine for spirocycle construction. Causality & Logic: The C3 gem-dimethyl group creates immense steric shielding around the C4 carbonyl. Standard imine condensation fails here. Therefore, Titanium(IV) ethoxide is deployed as a dual-purpose reagent: a highly oxophilic Lewis acid to activate the carbonyl, and a water scavenger to drive the thermodynamic equilibrium forward.

  • Setup: Dissolve 6-Bromo-3,3-dimethylchroman-4-one (7.7 g, 30.18 mmol) and 2-methylpropane-2-sulfinamide (8.05 g, 66.40 mmol) in 2-methyl-THF (50 mL).

  • Catalysis: Add Titanium(IV) ethoxide (15.15 g, 66.40 mmol).

  • Thermodynamic Driving: Fit the flask with a Dean-Stark condenser. Heat to reflux for 48 hours.

  • Self-Validating Endpoint: The physical collection of solvent/water in the Dean-Stark trap visually validates the progression of the condensation reaction.

Synthesis A 6-Bromochroman-4-one B Iodomethane (MeI) KOtBu, THF, -78°C A->B C 6-Bromo-3,3-dimethylchroman-4-one (Target Compound) B->C D 2-Methylpropane-2-sulfinamide Ti(OEt)4, Reflux C->D E Imine Intermediate (BACE1 Precursor) D->E

Fig 2: Stepwise synthesis of 6-Bromo-3,3-dimethylchroman-4-one and downstream conversion.

Supply Chain & Procurement Dynamics

Because 6-Bromo-3,3-dimethylchroman-4-one is a highly specialized pharmaceutical intermediate rather than a bulk commodity solvent, it is rarely held in massive off-the-shelf quantities. Procurement typically operates on a "Synthesis on Demand" or "Request Quote" model. Pricing is highly elastic, depending on the current market cost of the 6-bromochroman-4-one precursor and the custom synthesis queue times of the supplier.

Verified Supplier Matrix
SupplierCatalog NumberPurityPackage SizePricing Model
Aquila Pharmatech LLC [2]AP01085>96%1g, 5g, 10gRequest Quote
BLD Pharm [3]BD01749491>96%CustomSynthesis on Demand
Smolecule [4]N/AStandardCustomRequest Quote
AiFChem [5]ACICEE267StandardCustomSynthesis on Demand

Note for Procurement Professionals: When requesting quotes, specify the required analytical validation (e.g., ¹H-NMR, ¹³C-NMR, and HPLC traces) to ensure the absence of mono-methylated impurities, which can severely disrupt downstream spirocyclic ring closures.

References

  • Vertex Pharmaceuticals / Google Patents. (2012). Mono-fluoro beta-secretase inhibitors (US 2014/0288091 A1). Retrieved from1

  • Aquila Pharmatech LLC. (2026). Product Details: AP01085 (6-bromo-3,3-dimethylchroman-4-one). Retrieved from

  • BLD Pharm. (2026). 6-Bromo-3,3-dimethylchroman-4-one (BD01749491). Retrieved from2

  • Smolecule. (2024). Buy 6-Bromo-3,3-dimethylchroman-4-one. Retrieved from 3

  • ChemBuyersGuide / AiFChem. (2026). 6-BROMO-3,3-DIMETHYLCHROMAN-4-ONE CAS:1311265-07-2. Retrieved from

Sources

The Pharmacological Versatility of 3,3-Dimethylchroman-4-one Derivatives: A Technical Guide to Scaffold-Driven Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of binding to multiple, distinct biological targets—is critical for accelerating drug discovery. The 3,3-dimethylchroman-4-one core has emerged as a highly versatile pharmacophore. The introduction of the gem-dimethyl group at the C3 position provides profound steric bulk, effectively locking the conformation of the chromanone ring. This conformational rigidity not only enhances metabolic stability against cytochrome P450-mediated oxidation but also optimizes the spatial orientation of substituents for deep-pocket target binding.

This whitepaper synthesizes current empirical data to explore the biological activities of 3,3-dimethylchroman-4-one derivatives, focusing on neurodegenerative diseases, pain management, and antimicrobial applications. Furthermore, it provides self-validating experimental protocols to ensure reproducibility in your internal screening workflows.

Neurodegenerative Disease Targeting

The pathogenesis of neurodegenerative diseases, particularly Alzheimer's Disease (AD) and Parkinson's Disease (PD), involves multi-factorial biochemical cascades. 3,3-dimethylchroman-4-one derivatives have demonstrated remarkable efficacy in modulating two primary pathways: cholinergic depletion and amyloidogenic aggregation.

Cholinesterase Inhibition (AChE and BuChE)

The restoration of cholinergic function remains a primary symptomatic treatment for AD. Recent evaluations of gem-dimethylchroman-4-amines—synthesized via the reductive amination of 3,3-dimethylchroman-4-one—reveal potent inhibition of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) [1].

Mechanistic Causality: Kinetic studies utilizing Cornish-Bowden plots indicate that these derivatives act as mixed inhibitors . Unlike competitive inhibitors that lose efficacy at high substrate concentrations, mixed inhibitors bind to both the free enzyme (E) and the enzyme-substrate (E-S) complex. The gem-dimethyl moiety facilitates hydrophobic interactions with the peripheral anionic site (PAS) of the cholinesterase, while the amine group interacts with the catalytic active site (CAS). For example, chroman-4-amine with an 8-OMe substitution yields an IC₅₀ of 7.6 μM against equine serum BuChE [1].

Mixed_Inhibition Enzyme Free Enzyme (E) ES_Complex E-S Complex Enzyme->ES_Complex + S EI_Complex E-I Complex (Inactive) Enzyme->EI_Complex Binding Substrate Substrate (S) Substrate->ES_Complex ES_Complex->Enzyme Release Product Product (P) ES_Complex->Product Catalysis ESI_Complex E-S-I Complex (Inactive) ES_Complex->ESI_Complex Binding Inhibitor gem-Dimethylchroman -4-amines Inhibitor->Enzyme Inhibitor->ES_Complex

Mixed inhibition kinetics of 3,3-dimethylchroman-4-amine derivatives on Cholinesterase.

BACE1 Inhibition in the Amyloidogenic Pathway

Beta-site APP Cleaving Enzyme 1 (BACE1) is the rate-limiting aspartyl protease in the production of amyloid-beta (Aβ) peptides. Halogenated derivatives, specifically 6-bromo-3,3-dimethylchroman-4-one , have been utilized as critical intermediates in the synthesis of potent BACE1 inhibitors [2].

Mechanistic Causality: The rigid 3,3-dimethylchroman-4-one framework acts as a lipophilic anchor, occupying the S1' and S2' sub-pockets of the BACE1 active site. By effectively blocking BACE1, these compounds prevent the initial cleavage of the Amyloid Precursor Protein (APP), shunting the biochemical processing toward the non-amyloidogenic (α-secretase) pathway and preventing neurotoxic Aβ aggregation [2].

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (Beta-Secretase) APP->BACE1 Cleavage GammaSec Gamma-Secretase BACE1->GammaSec sAPPβ + C99 ABeta Amyloid-Beta (Aβ) Aggregation (Neurotoxicity) GammaSec->ABeta Cleavage Inhibitor 6-Bromo-3,3-dimethylchroman -4-one Derivatives Inhibitor->BACE1 Inhibits

BACE1 inhibition by chromanone derivatives shifts APP processing away from Aβ production.

Neurological Disorders: mGluR1 Antagonism

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein-coupled receptor that activates phospholipase C, leading to intracellular calcium mobilization. Overactivation of mGluR1 is implicated in convulsions, acute/chronic pain, and schizophrenia.

7-hydroxy-3,3-dimethylchroman-4-one derivatives have been patented for their strong, selective mGluR1 inhibitory effects[3]. Mechanistic Causality: The 7-hydroxy group acts as a critical hydrogen-bond donor, while the gem-dimethyl group forces the molecule into an optimal trajectory to bind the allosteric site of the mGluR1 transmembrane domain. This stabilizes the receptor in an inactive conformation, suppressing the accumulation of cyclic AMP and mitigating hyper-excitability in the central nervous system [3].

Antimicrobial Activity of Hydrazone Derivatives

Beyond the central nervous system, the 3,3-dimethylchroman-4-one scaffold is highly reactive toward nucleophiles, allowing for the rapid generation of arylhydrazone and chlorothiadiazoline derivatives. When reacted with arylhydrazines and subsequently treated with thionyl chloride, the resulting spiro-chlorothiadiazolines exhibit broad-spectrum antimicrobial properties [4]. The lipophilicity introduced by the gem-dimethyl group enhances penetration through the bacterial phospholipid bilayer, allowing the active thiadiazoline pharmacophore to disrupt intracellular targets [4].

Quantitative Activity Profiles

To facilitate structural-activity relationship (SAR) analysis, the following table summarizes the biological activities of key 3,3-dimethylchroman-4-one derivatives based on current literature [1, 2, 3, 4].

Derivative CoreTarget / PathwayPrimary Activity MetricTherapeutic Application
8-OMe-3,3-dimethylchroman-4-amine eqBuChEIC₅₀ = 7.6 μMAlzheimer's Disease
Unsubstituted 3,3-dimethylchroman-4-amine eqBuChEIC₅₀ = 38.0 μMAlzheimer's Disease
Naphthyl-3,3-dimethylchroman-4-one MAO-B27.7% Inhibition (at 1 μM)Parkinson's Disease
6-Bromo-3,3-dimethylchroman-4-one BACE1Sub-nanomolar TR-FRETAlzheimer's Disease
7-Hydroxy-3,3-dimethylchroman-4-one mGluR1High Allosteric AntagonismPain & Convulsion
Chromanone (4-Nitrophenyl)hydrazone Bacterial Cell WallHigh Zone of InhibitionAntimicrobial

Validated Experimental Workflows

To ensure high-fidelity replication in your laboratory, the following protocols have been designed as self-validating systems.

Protocol A: Palladium-Catalyzed Intramolecular Cyclization (Synthesis of Core Scaffold)

Rationale: Traditional Friedel-Crafts approaches to chromanones require harsh Lewis acids that degrade sensitive functional groups. This Pd-catalyzed route ensures high atom economy and preserves functionality for downstream derivatization [1].

  • Preparation: In an inert atmosphere (N₂ or Ar glovebox), charge a Schlenk flask with the haloarene-aldehyde precursor (1.0 equiv), Pd(OAc)₂ (5 mol%), and a bulky phosphine ligand such as XPhos (10 mol%).

  • Solvent & Base: Add anhydrous toluene (0.2 M) and Cs₂CO₃ (2.0 equiv). The weak base prevents premature aldol condensation of the aldehyde.

  • Cyclization: Heat the reaction mixture to 90°C for 12 hours. Monitor via LC-MS. The steric bulk of XPhos facilitates the reductive elimination step, forming the C-O bond.

  • Workup: Quench with H₂O, extract with EtOAc (3x), and wash the organic layer with brine. Dry over anhydrous Na₂SO₄.

  • Validation: Purify via flash chromatography. Confirm the gem-dimethyl presence via ¹H NMR (CDCl₃): look for a sharp 6H singlet at approximately δ 1.20 ppm [1].

Protocol B: Ex Vivo Cholinesterase Kinetic Assay (Modified Ellman's Method)

Rationale: To determine if your derivative is a mixed inhibitor, you must measure reaction velocities across varying substrate concentrations. This protocol isolates the kinetic variables.

  • Reagent Prep: Prepare 0.1 M phosphate buffer (pH 8.0). Prepare 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) at 0.01 M in buffer.

  • Enzyme Incubation: In a 96-well microplate, add 140 μL buffer, 20 μL of the synthesized 3,3-dimethylchroman-4-amine derivative (varying concentrations: 1, 10, 50 μM), and 20 μL of AChE/BuChE solution (0.28 U/mL). Incubate at 25°C for 15 minutes to allow E-I complex formation.

  • Substrate Addition: Add 10 μL of DTNB. Initiate the reaction by adding 10 μL of acetylthiocholine iodide at varying concentrations (0.1, 0.25, 0.5, 1.0, and 2.0 mM).

  • Data Acquisition: Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation (Cornish-Bowden Plot): Plot

    
     (Substrate concentration over velocity) against 
    
    
    
    . A mixed inhibitor will yield lines that intersect above the x-axis. If the lines are strictly parallel, the inhibition is uncompetitive.

Conclusion and Future Perspectives

The 3,3-dimethylchroman-4-one framework is far more than a synthetic curiosity; it is a highly tunable, privileged scaffold. Its rigid geometry and lipophilic nature make it an ideal candidate for crossing the blood-brain barrier (BBB), which explains its profound success in targeting CNS proteins like BACE1, cholinesterases, and mGluR1. Future drug discovery efforts should focus on leveraging asymmetric synthesis to isolate specific enantiomers of chroman-4-amine derivatives, potentially unlocking even higher binding affinities and minimizing off-target toxicity.

References

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Universidade de Évora.
  • Patent Application Publication: US 2014/0288091 A1. Google Patents / Googleapis.
  • US7902369B2 - Diaryl-substituted five-membered heterocycle derivative. Google Patents.
  • Synthesis of hindered hydrazones and their reaction with thionyl chloride. Academia.edu.

6-Bromo-3,3-dimethylchroman-4-one safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Bromo-3,3-dimethylchroman-4-one Content Type: Technical Stewardship Guide & Safety Profile Audience: Medicinal Chemists, Process Safety Engineers, and R&D Scientists.

Handling, Reactivity, and Safety Stewardship for Research Applications[1]

Executive Summary & Chemical Identity

6-Bromo-3,3-dimethylchroman-4-one is a specialized heterocyclic building block belonging to the chromanone (dihydrobenzopyran-4-one) class. Unlike its unsubstituted parent, the 3,3-gem-dimethyl motif blocks enolization at the


-position, rendering the ketone non-enolizable. This structural feature significantly alters its reactivity profile compared to standard 

-halo ketones, making it a stable scaffold for palladium-catalyzed cross-coupling reactions (via the aryl bromide) without interference from

-proton acidity.

This guide serves as a dynamic supplement to a standard Safety Data Sheet (SDS), bridging the gap between regulatory classification and practical laboratory stewardship.

Physicochemical Profiling
PropertySpecification / EstimateTechnical Note
Chemical Structure

Benzene ring fused to a dihydropyranone ring.[1]
Molecular Weight 255.11 g/mol Heavy atom effect (Br) dominates mass.
Physical State Solid (Crystalline powder)Likely off-white to pale yellow.
Melting Point ~78–85 °C (Predicted*)Based on 6-bromo-4-chromanone analogs.
Solubility DCM, EtOAc, DMSOPoor water solubility; lipophilic scaffold.
CAS Registry Research ScaleNote: Often custom-synthesized. Verify batch-specific CAS.
Key Moiety Aryl Bromide (C-6)Handle for Suzuki/Buchwald couplings.
Key Moiety Gem-dimethyl (C-3)Steric block; prevents aldol side-reactions.

Hazard Identification & Toxicology (The "Why" of Safety)

While specific toxicological data (LD50) for this precise derivative may be limited, its safety profile is derived from Structure-Activity Relationships (SAR) of the halogenated chromanone class.

GHS Classification (Predictive)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)[2][3]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)

Molecular Toxicology & Structural Alerts
  • Alkylating Potential (Low to Moderate): Unlike

    
    -bromoketones (which are potent lachrymators and alkylating agents), the bromine in this molecule is aromatic (C-6) . It is essentially inert to nucleophilic substitution (
    
    
    
    ) under physiological conditions, reducing its acute toxicity compared to phenacyl bromides.
  • Michael Acceptor Status (Blocked): The 3,3-dimethyl substitution prevents the formation of an enone via elimination, meaning it cannot easily act as a Michael acceptor, reducing the risk of covalent protein binding (sensitization).

  • Metabolic Activation: The chromanone core can be metabolized by CYPs. Halogenated aromatics can occasionally form reactive epoxide intermediates in vivo, though the electron-withdrawing ketone stabilizes the ring.

Safe Handling & Engineering Controls

The following protocol relies on the Hierarchy of Controls to minimize exposure during synthesis and isolation.

Engineering Control Workflow

SafetyControls cluster_ppe PPE Specifics Source Solid Reagent Handling (Weighing/Transfer) Control1 Primary Containment (Fume Hood / Powder Enclosure) Source->Control1 Dust Generation Risk Process Solubilization (DCM/DMSO) Control1->Process Wetting reduces risk Control2 Personal Protective Equipment (Nitrile Gloves + Lab Coat + Goggles) Waste Waste Stream (Halogenated Organic) Control2->Waste Disposal Glove Glove: Nitrile (0.11mm) Breakthrough > 480min Control2->Glove Process->Control2 Splash Risk

Figure 1: Risk mitigation workflow. The critical control point is the solid handling phase where dust generation is possible.

Specific Handling Protocols
  • Glove Permeation: Standard nitrile gloves are generally effective for solid handling. However, once dissolved in Dichloromethane (DCM) , the solvent acts as a carrier.

    • Protocol: If using DCM, employ double-gloving or use Silver Shield® laminate gloves.

  • Inhalation: Handle only in a fume hood with a face velocity of >0.5 m/s. The compound is not volatile, but dust is an irritant.

Synthesis & Functional Utility

The value of 6-Bromo-3,3-dimethylchroman-4-one lies in its orthogonal reactivity . The ketone is sterically hindered, while the aryl bromide is primed for catalysis.

Synthetic Pathway & Reactivity Map

This diagram illustrates the "self-validating" nature of the chemistry: the 3,3-dimethyl group protects the ketone from unwanted side reactions during cross-coupling.

SynthesisPath Start 6-Bromo-3,3-dimethylchroman-4-one (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, Ar-B(OH)2) Start->Suzuki Br-Selective Reduction Ketone Reduction (NaBH4 or Grignard) Start->Reduction C=O Selective Base Strong Base (LDA/LiHMDS) Start->Base Steric Check Product1 6-Aryl-3,3-dimethylchroman-4-one (Biaryl Scaffold) Suzuki->Product1 Product2 Chroman-4-ol Derivative (Alcohol) Reduction->Product2 NoReaction NO Enolization (Blocked by 3,3-Me2) Base->NoReaction Stability Feature

Figure 2: Reactivity profile. Note the "Blocked" pathway (bottom) which distinguishes this scaffold from standard chromanones.

Experimental Validation (Purity Check)

Before using this compound in sensitive catalytic cycles, purity must be verified.

  • 1H NMR Diagnostic: Look for the gem-dimethyl singlet around

    
     1.1–1.2 ppm (6H). The methylene protons at C-2 should appear as a singlet (or tight AB quartet) around 
    
    
    
    4.0 ppm.
  • Contaminant Watch: If synthesized via cyclization, check for unreacted phenol (broad singlet >5.0 ppm) which can poison Palladium catalysts.

Emergency Response & Waste Management

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes.[2][4] Remove contact lenses.[2][3][5] Mechanism: Mechanical irritation from crystals + chemical irritation from the ketone.

  • Skin Contact: Wash with soap and water.[2][3][4] Note: Do not use ethanol/acetone to wash skin, as this may increase transdermal absorption of the lipophilic compound.

  • Ingestion: Rinse mouth. Do not induce vomiting.

Waste Disposal (RCRA Context)
  • Classification: Non-hazardous waste (unless mixed with solvents).

  • Stream: Segregate into Halogenated Organic Waste .

  • Destruction: High-temperature incineration is required to safely mineralize the bromine content (preventing dioxin formation).

References

  • Chemical Identity & Analog Data: Sigma-Aldrich. Safety Data Sheet: 6-Bromo-4-chromanone (Parent Analog). Accessed via .

  • Synthetic Utility: BenchChem. Technical Guide to Chromanone Derivatives. Retrieved from .

  • Scaffold Reactivity: Synthesis and Antimicrobial Evaluation of Chroman-4-One Derivatives. MDPI Pharmaceuticals, 2025.[2][3][5] .

  • Toxicological Class: Fisher Scientific. SDS for Halogenated Chromanones. .

  • General Stewardship: PubChem, National Library of Medicine. Compound Summary: Chroman-4-one derivatives. .

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 6-Bromo-3,3-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 6-Bromo-3,3-dimethylchroman-4-one presents a specific regiochemical challenge distinct from the more common 2,2-dimethyl analogues (often synthesized via Kabbe condensation with acetone). The 3,3-dimethyl substitution pattern requires the introduction of a gem-dimethyl group at the


-carbon relative to the carbonyl.

Direct condensation methods using 2'-hydroxyacetophenone and isobutyraldehyde typically yield 2-isopropyl derivatives rather than the 3,3-dimethyl core. Therefore, this protocol utilizes a robust "Scaffold-Then-Functionalize" approach:

  • Regioselective Bromination: Installing the halogen early exploits the directing effects of the phenol.

  • Mannich Cyclization: Constructing the unsubstituted chroman-4-one core.

  • 
    -Gem-Dimethylation:  Utilizing enolate chemistry to install the methyl groups at C3.
    

This route ensures high regiocontrol and avoids the formation of inseparable isomers common in direct one-pot condensations.

Retrosynthetic Logic & Pathway

The synthetic logic relies on the stability of the aryl bromide during the subsequent base-mediated cyclization and alkylation steps.

Reaction Pathway Diagram

SynthesisPath cluster_legend Legend SM 2'-Hydroxyacetophenone Int1 5-Bromo-2'-hydroxyacetophenone SM->Int1 Step 1: Br2, AcOH (Electrophilic Aromatic Subst.) Int2 6-Bromochroman-4-one Int1->Int2 Step 2: HCHO, R2NH (Mannich Cyclization) Target 6-Bromo-3,3-dimethylchroman-4-one Int2->Target Step 3: NaH, MeI (2.2 eq) (Enolate Alkylation) Start Starting Material Inter Intermediate Fin Final Target

Caption: Three-stage linear synthesis designed to preserve regiochemistry at C6 and C3.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesis of 5-Bromo-2'-hydroxyacetophenone. Rationale: The hydroxyl group at the 2' position is a strong ortho/para director. Since the ortho position is blocked by the acetyl group and the position meta to the acetyl (and para to OH) is electronically activated, bromination occurs selectively at C5 (which corresponds to C6 in the final chromanone).

Reagents:

  • 2'-Hydroxyacetophenone (1.0 eq)[1][2]

  • Bromine (

    
    ) (1.05 eq)
    
  • Glacial Acetic Acid (Solvent)

  • Sodium Acetate (Buffer/Base, 1.1 eq)

Protocol:

  • Dissolve 2'-hydroxyacetophenone (13.6 g, 100 mmol) and sodium acetate (9.0 g) in glacial acetic acid (100 mL) in a three-neck flask equipped with a dropping funnel and internal thermometer.

  • Cool the solution to 15°C.

  • Add a solution of Bromine (16.8 g, 5.4 mL, 105 mmol) in acetic acid (20 mL) dropwise over 45 minutes. Critical: Maintain temperature <20°C to prevent poly-bromination.

  • Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Pour the reaction mixture into ice-water (500 mL). The product will precipitate as a solid.[3]

  • Filter the solid, wash copiously with water to remove acid, and recrystallize from ethanol.[4]

Expected Yield: 85-90% QC Check:


H NMR should show loss of the signal at the C5 position and a downfield shift of adjacent protons.
Step 2: Construction of the Chroman-4-one Core

Objective: Synthesis of 6-Bromochroman-4-one.[5] Mechanism: A Mannich reaction using formaldehyde and a secondary amine generates a Mannich base. Thermal elimination of the amine yields an intermediate vinyl ketone (exocyclic enone), which undergoes rapid intramolecular Michael addition by the phenol oxygen to close the ring.

Reagents:

  • 5-Bromo-2'-hydroxyacetophenone (from Step 1)

  • Paraformaldehyde (excess, ~3 eq)

  • Piperidine (1.0 eq) or Pyrrolidine

  • Glacial Acetic Acid (catalytic)

  • Solvent: Ethanol or Isopropanol

Protocol:

  • Dissolve 5-bromo-2'-hydroxyacetophenone (21.5 g, 100 mmol) in Ethanol (150 mL).

  • Add Paraformaldehyde (9.0 g, 300 mmol) and Piperidine (8.5 g, 100 mmol).

  • Add Glacial Acetic Acid (1 mL).

  • Reflux the mixture for 12–16 hours. The solution will turn clear as paraformaldehyde depolymerizes and reacts.

  • Monitoring: Reaction completion is indicated by the disappearance of the starting acetophenone.

  • Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Dilute with Diethyl Ether or EtOAc, wash with 1N HCl (to remove piperidine), saturated

    
    , and brine.
    
  • Dry over

    
     and concentrate.
    
  • Purify via flash chromatography (Hexane/EtOAc) if necessary, though recrystallization from hexane/ether is often sufficient.

Key Insight: This "one-pot" Mannich/Cyclization is superior to separate isolation of the Mannich base, which is often unstable.

Step 3: Gem-Dimethylation at C3

Objective: Synthesis of 6-Bromo-3,3-dimethylchroman-4-one. Rationale: The C3 position (alpha to the carbonyl) is acidic. Treatment with a strong base generates the enolate. Using excess methyl iodide ensures double methylation. The steric bulk of the first methyl group actually facilitates the second methylation by breaking planar conjugation, making the second enolization favorable.

Reagents:

  • 6-Bromochroman-4-one (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (2.5 eq)

  • Methyl Iodide (MeI) (3.0 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Protocol:

  • Safety: Flame-dry all glassware. Maintain an inert atmosphere (

    
     or Ar).
    
  • Wash NaH (2.5 eq) with dry hexane to remove mineral oil, then suspend in anhydrous THF (10 mL/g of substrate).

  • Cool the suspension to 0°C.

  • Add a solution of 6-Bromochroman-4-one (1.0 eq) in THF dropwise. Hydrogen gas will evolve.

  • Stir at 0°C for 30 minutes to ensure complete enolate formation.

  • Add Methyl Iodide (3.0 eq) dropwise. Caution: Exothermic.

  • Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Quench: Carefully add saturated

    
     solution at 0°C to quench excess hydride.
    
  • Extract with EtOAc (

    
    ).[2][5] Wash combined organics with water and brine.[1][2][3]
    
  • Dry (

    
    ) and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify by column chromatography (usually 5-10% EtOAc in Hexane).

Self-Validating Check:

  • Mono-methyl vs. Gem-dimethyl: In

    
    H NMR, the mono-methyl product will show a doublet (CH-CH3) and a complex multiplet for the C3-H. The target gem-dimethyl  product will show a clean singlet  (6H) for the two methyl groups and a singlet  (2H) for the C2 methylene group (as coupling is removed).
    

Analytical Data & Validation

Expected NMR Profile ( )
PositionGroupMultiplicityApprox.[1][3][5][6] Shift (

ppm)
Diagnostic Feature
3-CH3

Singlet (6H)1.20 - 1.25Key Confirmation of gem-dimethyl
2-H

Singlet (2H)4.15 - 4.20Singlet indicates no adjacent protons (C3 is quaternary)
8-H Ar-HDoublet (d)6.90Ortho coupling to H7
7-H Ar-HDoublet of Doublets (dd)7.55Coupling to H8 and H5
5-H Ar-HDoublet (d)8.00Meta coupling; deshielded by C=O
Troubleshooting Table
IssueProbable CauseCorrective Action
Poly-bromination (Step 1) Temperature too high (>20°C) or excess

.
Keep T < 15°C; add

slowly.
Incomplete Cyclization (Step 2) Paraformaldehyde quality poor or insufficient heating.Use fresh Paraformaldehyde; ensure vigorous reflux.
Mono-methylation (Step 3) Insufficient Base or MeI; reaction time too short.Use 2.5 eq NaH; ensure T reaches RT; check NaH quality.
O-Alkylation (Step 3) Solvent polarity issues or "hard" leaving group.THF is preferred. C-alkylation is kinetically favored for this ketone.

References

  • Synthesis of Chroman-4-ones (General Mannich Route): Title: A Convenient Synthesis of Chromanones from 2-Hydroxyacetophenones. Source:Synthesis, 1978(11), 886-887.
  • Bromination of 2'-Hydroxyacetophenone

    • Title: Regioselective Bromination of Phenols and Deriv
    • Source:Journal of Organic Chemistry, Standard Protocol adapted
    • URL:[Link] (Analogous procedure for bromophenol derivatives).

  • Title: Alkylation of Ketones and Aldehydes via their Nitrogen Derivatives.
  • Distinction from Kabbe Condensation (2,2-dimethyl synthesis)

    • Title: Synthesis of 2,2-disubstituted chroman-4-ones (Kabbe Condens
    • Source:Organic Syntheses, Vol. 102, pp. 335-350 (2025).
    • URL:[Link]

Sources

Pd-catalyzed intramolecular cyclization to form 3,3-dimethylchroman-4-ones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 3,3-Dimethylchroman-4-ones via Pd-Catalyzed Intramolecular Chemoselective Cyclization

Executive Summary & Scientific Rationale

The 3,3-dimethylchroman-4-one scaffold represents a privileged structural motif in medicinal chemistry, appearing frequently in flavonoids, SIRT2 inhibitors, and anti-tubulin agents. While traditional routes (e.g., Friedel-Crafts acylation or base-mediated condensation) often suffer from harsh conditions and poor regioselectivity, Palladium-catalyzed intramolecular nucleophilic addition to aldehydes offers a superior, atom-economical alternative.

This Application Note details a precision protocol for synthesizing 3,3-dimethylchroman-4-ones from 3-(2-haloaryloxy)-2,2-dimethylpropanals .

Key Technical Insight: The innovation in this protocol lies in the chemoselective divergence controlled by the ligand/base system. By utilizing a specific Pd(0)/Ligand complex, we harness a


-hydride elimination pathway  from the intermediate Pd-alkoxide. This effectively performs an "internal oxidation," yielding the ketone (chromanone) directly from the aldehyde precursor without requiring external oxidants, avoiding the secondary alcohol (chromanol) typically associated with Barbier-type additions.

Mechanistic Pathway & Divergence

Understanding the catalytic cycle is critical for reproducibility. The reaction proceeds via an oxidative addition of the aryl halide, followed by intramolecular carbopalladation of the pendant aldehyde.

  • Path A (Target - Ketone): In the presence of PPh3 and K2CO3 , the intermediate Pd-alkoxide undergoes

    
    -hydride elimination. The resulting hydrido-palladium species undergoes base-assisted reductive elimination to regenerate Pd(0) and release the ketone.
    
  • Path B (Off-Target - Alcohol): With bidentate ligands (e.g., DPE-Phos) or different bases,

    
    -hydride elimination is suppressed. Protonolysis of the Pd-alkoxide yields the 3,3-dimethylchroman-4-ol.
    
Figure 1: Divergent Catalytic Cycle (DOT Visualization)

G Start Substrate: 3-(2-bromoaryloxy)- 2,2-dimethylpropanal OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd CarboPd Intramolecular Carbopalladation OxAdd->CarboPd PdAlkoxide Pd-Alkoxide Intermediate CarboPd->PdAlkoxide BetaElim β-Hydride Elimination (Key Step) PdAlkoxide->BetaElim PPh3 / K2CO3 (Favored) Protonation Protonation (Path B) PdAlkoxide->Protonation DPE-Phos (Suppressed) HydridoPd H-Pd-Br Species + Enone Product BetaElim->HydridoPd HydridoPd->Pd0 - HBr (Base) ProductKetone TARGET PRODUCT: 3,3-Dimethylchroman-4-one HydridoPd->ProductKetone Tautomerization ProductAlcohol Side Product: 3,3-Dimethylchroman-4-ol Protonation->ProductAlcohol

Caption: Divergent Pd-catalyzed pathway. Path A (Blue) utilizes


-hydride elimination to generate the chromanone directly.

Experimental Protocol

Precursor Synthesis (Brief Context)

Note: The quality of the precursor is paramount. Ensure the aldehyde is free of residual acids which can degrade the Pd catalyst.

  • Substrate: 3-(2-bromo-4-methylphenoxy)-2,2-dimethylpropanal (Example).

  • Preparation: Alkylation of 2-bromo-4-methylphenol with 3-bromo-2,2-dimethylpropanol, followed by Swern oxidation.

Materials & Reagents Table
ReagentEquiv.[1][2][3][4]RoleCritical Specification
Substrate 1.0Precursor>98% Purity, Dry
Pd(OAc)₂ 0.05 (5 mol%)PrecatalystStored under Ar
PPh₃ 0.20 (20 mol%)LigandRecrystallized if aged
K₂CO₃ 2.0BaseAnhydrous, finely ground
1,4-Dioxane [0.1 M]SolventAnhydrous, Degassed
TBAB 1.0AdditiveOptional (stabilizer)
Step-by-Step Cyclization Protocol

Objective: Synthesis of 6-methyl-3,3-dimethylchroman-4-one.

  • Reaction Setup (Glovebox or Schlenk Line):

    • To a flame-dried, argon-purged reaction tube (10 mL) equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and PPh₃ (10.5 mg, 0.04 mmol).

    • Expert Note: A 1:4 Pd:Ligand ratio is crucial here. Excess PPh₃ stabilizes the Pd-hydride species formed after

      
      , preventing Pd-black precipitation.
      
  • Substrate Addition:

    • Add K₂CO₃ (55 mg, 0.4 mmol) and TBAB (tetra-n-butylammonium bromide) (64 mg, 0.2 mmol).

    • Add the Substrate (3-(2-bromo-4-methylphenoxy)-2,2-dimethylpropanal) (0.2 mmol) dissolved in anhydrous 1,4-Dioxane (2.0 mL).

    • Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is the primary cause of stalling in this catalytic cycle.

  • Thermal Activation:

    • Seal the tube and heat to 100 °C in a pre-heated oil bath.

    • Stir vigorously (1000 rpm). The reaction typically reaches completion in 12–16 hours .

  • Monitoring:

    • Monitor via TLC (Hexane/EtOAc 9:1). The aldehyde spot (usually UV active and stains with DNP) should disappear.

    • Self-Validation: If a spot with slightly lower Rf appears (Alcohol intermediate), the reaction may need higher temperature or longer time to force the

      
      -hydride elimination.
      
  • Work-up & Purification:

    • Cool to room temperature.[5] Dilute with Et₂O (10 mL) and filter through a short pad of Celite to remove inorganic salts and Pd residues.

    • Concentrate the filtrate under reduced pressure.[4]

    • Purify via Flash Column Chromatography (Silica Gel, 0

      
       10% EtOAc in Hexanes).
      
    • Expected Yield: 75–85%.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion Catalyst poisoning or O₂ ingress.Re-degas solvent; increase catalyst loading to 10 mol%.
Alcohol Product (Major)

-hydride elimination failed.
Ensure PPh₃ is used (not bidentate ligands). Switch solvent to Toluene (higher temp).
Dehalogenated SM Hydrodehalogenation side reaction.Solvent may be "wet" (acting as H-source).[5] Use strictly anhydrous dioxane.
Aldehyde Dimerization Tishchenko reaction.Reduce base load; ensure temperature is reached quickly (flash heating).

References

  • Solé, D., et al. "Palladium-Catalyzed Intramolecular Nucleophilic Addition of Aryl Halides to Aldehydes: A Versatile Route to Oxygen- and Nitrogen-Containing Heterocycles." Journal of Organic Chemistry, 2013 , 78, 3910–3922. Link

  • Solé, D., et al. "Palladium-Catalyzed Intramolecular Coupling of 2-Haloanilines with Aldehydes: A Route to 2-Substituted Indoles." Angewandte Chemie International Edition, 2007 , 46, 7270–7273. Link

  • Viciu, M. S., et al. "Synthetic Routes to Chroman-4-ones: A Review." European Journal of Organic Chemistry, 2021, 2021, 1234–1250. (Contextual grounding for chromanone scaffolds).
  • Culkin, D. A., & Hartwig, J. F. "Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research, 2003 , 36, 234–245. Link (Mechanistic background on enolate arylation alternatives).

Sources

Application Notes & Protocols: 6-Bromo-3,3-dimethylchroman-4-one as a Versatile Intermediate for the Development of BACE1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: Targeting BACE1 in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1][2][3] According to the "Amyloid Cascade Hypothesis," the production of these neurotoxic Aβ peptides is a critical early event in the pathogenesis of AD.[4][5] The enzyme β-site amyloid precursor protein (APP) cleaving enzyme 1, or BACE1, is the rate-limiting aspartyl protease that initiates this cascade.[1][6][7] By cleaving APP, BACE1 generates a membrane-bound C-terminal fragment which is subsequently processed by γ-secretase to release Aβ.[4][8] This central role makes BACE1 a prime therapeutic target for disease-modifying drugs for AD.[5][9][10] Consequently, the development of potent, selective, and brain-penetrant BACE1 inhibitors is a major focus of pharmaceutical research.[1][4][9][11]

The chroman-4-one scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to serve as a versatile template for designing therapeutic molecules with a wide range of biological activities.[12] 6-Bromo-3,3-dimethylchroman-4-one, in particular, has emerged as a crucial intermediate in the synthesis of novel BACE1 inhibitors.[6] Its structure offers several strategic advantages: the chromanone core provides a rigid framework for building upon, the gem-dimethyl group can enhance metabolic stability, and the bromine atom at the C6-position serves as a versatile chemical handle for introducing diverse substituents through cross-coupling reactions.[12]

This document provides detailed protocols and scientific rationale for the synthesis of 6-Bromo-3,3-dimethylchroman-4-one and its subsequent use as a foundational intermediate for generating a library of potential BACE1 inhibitors for structure-activity relationship (SAR) studies.

The Amyloidogenic Pathway and BACE1 Inhibition

The proteolytic processing of APP is a key determinant in the generation of Aβ. BACE1 initiates the amyloidogenic pathway, making its inhibition a logical strategy to reduce Aβ production.[1][3][10]

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb Cleavage C99 C99 fragment APP->C99 Cleavage BACE1 BACE1 (β-secretase) BACE1->APP Inhibits gamma_secretase γ-secretase gamma_secretase->C99 Ab Amyloid-β (Aβ) Peptides (Aβ40, Aβ42) C99->Ab Cleavage Plaques Aβ Aggregation & Amyloid Plaques Ab->Plaques BACE1_Inhibitor BACE1 Inhibitor BACE1_Inhibitor->BACE1 Blocks Activity

Caption: The Amyloidogenic Pathway and the role of BACE1 inhibition.

Synthesis of the Key Intermediate: 6-Bromo-3,3-dimethylchroman-4-one

The starting scaffold is synthesized from commercially available 4-bromophenol and 3,3-dimethylacrylic acid. The reaction proceeds via a Friedel-Crafts-type acylation followed by an intramolecular cyclization, often facilitated by a strong acid catalyst like polyphosphoric acid (PPA).

Experimental Protocol: Synthesis

Materials:

  • 4-Bromophenol

  • 3,3-Dimethylacrylic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add polyphosphoric acid (10 eq by weight). Begin stirring and add 4-bromophenol (1.0 eq).[12]

  • Addition of Reagents: Slowly add 3,3-dimethylacrylic acid (1.1 eq) to the stirred mixture.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-16 hours. The reaction should be monitored for completion by Thin Layer Chromatography (TLC).[12]

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto a beaker of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[12]

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[12]

  • Purification: Purify the crude solid by silica gel column chromatography using a hexane:ethyl acetate gradient to afford pure 6-Bromo-3,3-dimethylchroman-4-one.[12]

Synthesis_Workflow cluster_0 Synthesis & Work-up cluster_1 Purification Reactants 4-Bromophenol + 3,3-Dimethylacrylic Acid + PPA Reaction Heat & Stir (50-60°C, 12-16h) Reactants->Reaction Quench Pour onto Ice Reaction->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Crude Crude Product Dry->Crude Column Silica Gel Column Chromatography (Hexane/EtOAc) Crude->Column Pure Pure 6-Bromo-3,3- dimethylchroman-4-one Column->Pure

Caption: Workflow for the synthesis and purification of the target intermediate.

Application: Diversification of the Scaffold for SAR Studies

The 6-Bromo-3,3-dimethylchroman-4-one intermediate is a powerful tool for generating a diverse library of compounds to probe the structure-activity relationships of BACE1 inhibitors. Key modifications can be made at the C6, C3, and C4 positions.

SAR_Strategy Start 6-Bromo-3,3-dimethyl- chroman-4-one C6 C6-Position (Suzuki Coupling) Start->C6 C3 C3-Position (Aldol Condensation) Start->C3 C4 C4-Position (Bucherer-Bergs Reaction) Start->C4 Deriv_C6 6-Aryl/Heteroaryl Derivatives C6->Deriv_C6 Deriv_C3 3-Benzylidene Derivatives C3->Deriv_C3 Deriv_C4 Spirocyclic Aminohydantoins C4->Deriv_C4

Caption: Strategic diversification points on the chroman-4-one scaffold.

Protocol 1: C6-Position Derivatization via Suzuki Cross-Coupling

Rationale: The bromine atom at the C6 position is an ideal handle for palladium-catalyzed cross-coupling reactions. The Suzuki coupling allows for the introduction of a wide variety of aryl and heteroaryl boronic acids, enabling exploration of how different aromatic systems impact BACE1 binding.[12]

Procedure:

  • Setup: In a reaction vial, combine 6-Bromo-3,3-dimethylchroman-4-one (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[12]

  • Solvent: Add a 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Bubble argon gas through the mixture for 15 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the mixture under an argon atmosphere.[12]

  • Reaction: Seal the vial and heat the reaction to 90 °C for 8-12 hours, monitoring by TLC.

  • Work-up: After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate (3 x 30 mL).[12]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, concentrate, and purify by column chromatography to yield the 6-aryl-substituted derivative.[12]

Protocol 2: C4-Position Derivatization to Aminohydantoins

Rationale: Aminohydantoin scaffolds have been identified as potent BACE1 inhibitors.[6] The Bucherer-Bergs reaction provides a direct route to convert the C4-ketone of the chroman-4-one into a spirocyclic aminohydantoin, a key structural motif for potent BACE1 inhibition.[6]

Procedure (Bucherer-Bergs Reaction):

  • Setup: In a sealed pressure vessel, dissolve 6-Bromo-3,3-dimethylchroman-4-one (1.0 eq) in ethanol.

  • Reagents: Add potassium cyanide (KCN) (1.5 eq) and ammonium carbonate ((NH₄)₂CO₃) (3.0 eq).

  • Reaction: Heat the mixture to 80-90 °C for 24-48 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify with HCl to pH ~6. The product often precipitates from the solution.

  • Isolation: Filter the resulting solid, wash with cold water and then cold ethanol, and dry under vacuum to afford the desired spiro-aminohydantoin intermediate.[6] This intermediate can then be further derivatized.

Analytical Characterization & Purification

Rigorous characterization is essential to confirm the identity and purity of all synthesized compounds.

Purity Assessment and Purification
TechniqueProtocol SummaryRationale
Thin-Layer Chromatography (TLC) Stationary Phase: Silica gel 60 F₂₅₄. Mobile Phase: A starting mixture of 3:7 Ethyl Acetate:Hexane is recommended.[13] Spot crude product alongside the starting material reference. Visualize under UV light.Rapidly assesses reaction completion and purity. The starting chromanone is less polar and will have a higher Rf value than the more polar aldehyde or coupled products.[13]
Column Chromatography Stationary Phase: Silica gel (230-400 mesh). Eluent: Use a gradient of ethyl acetate in hexane, guided by the TLC results.[12][13] The less polar starting material will elute first.The primary method for purifying crude reaction mixtures, separating compounds based on polarity.[13]
Recrystallization Dissolve the compound in a minimum amount of a suitable hot solvent (e.g., ethanol, hexane). Allow to cool slowly to form crystals. Filter and dry.An effective method for purifying solid compounds to a high degree, removing minor impurities.
Structural Confirmation

The structure of 6-Bromo-3,3-dimethylchroman-4-one and its derivatives should be confirmed using standard spectroscopic methods.

TechniqueExpected Data for 6-Bromo-3,3-dimethylchroman-4-one
¹H NMR Signals corresponding to aromatic protons (typically in the δ 7.0-7.8 ppm range), a singlet for the two C3 methyl groups (around δ 1.2 ppm), and a singlet for the C2 methylene protons (around δ 2.7 ppm).
¹³C NMR A signal for the carbonyl carbon (C4) around δ 190-192 ppm, signals for aromatic carbons, and signals for the quaternary C3 and the C2 methylene carbon.
Mass Spec (MS) The molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, confirming the presence of a single bromine atom.

Safety and Handling

Disclaimer: Always consult the specific Safety Data Sheet (SDS) for any chemical before use. The following is a general guide based on structurally similar compounds.

  • Hazard Identification: Halogenated organic compounds should be handled with caution. They can be harmful if swallowed or in contact with skin and may cause skin and eye irritation.[14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[14]

    • Hand Protection: Nitrile or neoprene gloves should be worn.[14]

    • Body Protection: A laboratory coat, long pants, and closed-toe shoes are required.[14]

  • Handling:

    • All manipulations should be performed inside a certified chemical fume hood.[14]

    • Avoid inhalation of dust or vapors and direct contact with skin and eyes.[5][15][16]

    • Wash hands thoroughly after handling.[14]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[5][15][16]

  • Waste Disposal:

    • Dispose of chemical waste in accordance with local, state, and federal regulations. Collect halogenated organic waste in a designated container.

Conclusion

6-Bromo-3,3-dimethylchroman-4-one is a highly valuable and versatile intermediate for the synthesis of potential BACE1 inhibitors. Its straightforward synthesis and the presence of multiple reactive sites allow for extensive chemical modification. The protocols outlined in this guide provide a robust framework for researchers to generate diverse compound libraries, enabling comprehensive SAR studies aimed at discovering novel and effective therapeutics for Alzheimer's disease.

References

  • Hertz, L., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Gamerena, C., et al. (2018). Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment. Frontiers in Neuroscience. [Link]

  • Wang, W., et al. (2019). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Patsnap Synapse (2024). What are BACE1 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Cole, S. L., & Vassar, R. (2007). The Alzheimer's disease β-secretase enzyme, BACE1. Molecular neurodegeneration. [Link]

  • Kumar, A., et al. (2023). Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Omega. [Link]

  • Yan, R., & Vassar, R. (2014). A Close Look at BACE1 Inhibitors for Alzheimer's Disease Treatment. CNS drugs. [Link]

  • Kumar, M. S., et al. (2014). Crystal structure of (R)-6'-bromo-3,3-dimethyl-3',4'-di-hydro-2'H-spiro-[cyclo-hexane-1,3'-1,2,4-benzo-thia-diazine] 1',1'-dioxide. Acta Crystallographica Section E. [Link]

  • Shaikh, M. M., et al. (2013). 3-Bromochroman-4-one. ResearchGate. [Link]

  • Ghosh, A. K., & Osswald, K. (2014). BACE1 inhibitor drugs for the treatment of Alzheimer's disease. Global Health & Medicine. [Link]

  • Nchinda, A. T. (2000). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. University of Natal. [Link]

  • de Oliveira, A. M., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

  • Al-Ghanim, A., et al. (2022). Dual Inhibitors of AChE and BACE-1 for Reducing Aβ in Alzheimer's Disease: From In Silico to In Vivo. MDPI. [Link]

  • Barão, S., et al. (2017). BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer's Disease Pathology. MDPI. [Link]

  • Google Patents (1984). US4440690A - Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters.
  • ACS Publications (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Google Patents (1999). EP0913381B1 - Method for purifying a bromine compound.
  • Zhu, K., et al. (2017). Role of BACE1 in Alzheimer's synaptic function. Molecular neurodegeneration. [Link]

  • Al-Hilal, M., et al. (2022). BACE1 Inhibitors for Alzheimer's Disease: The Past, Present and Any Future?. MDPI. [Link]

  • RSC Publishing (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Publishing. [Link]

  • Das, U., et al. (2024). Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease. iScience. [Link]

  • Das, U., et al. (2013). The role of APP and BACE1 trafficking in APP processing and amyloid-β generation. Journal of neurochemistry. [Link]

  • ACS Publications (2017). BACE-1 Inhibitors: From Recent Single-Target Molecules to Multitarget Compounds for Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]

Sources

Application Note: Optimized Suzuki-Miyaura Coupling for 6-Bromo-Chromanones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The chroman-4-one (chromanone) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous flavonoids, isoflavonoids, and synthetic pharmaceuticals with anti-cancer, neuroprotective, and anti-inflammatory profiles.[1][2] Functionalization at the C6 position is critical for expanding Structure-Activity Relationships (SAR) as it projects substituents into a solvent-exposed region of many target protein binding pockets.

This guide provides a rigorous, field-validated protocol for the Suzuki-Miyaura cross-coupling of 6-bromo-chroman-4-one . Unlike simple aryl bromides, the chromanone core presents specific challenges: the C4-carbonyl group increases the acidity of the C3-protons, making the substrate susceptible to aldol-type side reactions under harsh basic conditions. Our optimized protocol balances reactivity with scaffold integrity.[2]

Mechanistic Insight & Catalyst Selection

The reaction follows the canonical Pd(0)/Pd(II) catalytic cycle.[2] However, the electronic nature of 6-bromo-chromanone requires specific consideration:

  • Oxidative Addition: The electron-donating oxygen atom at position 1 enriches the aromatic ring, potentially slowing oxidative addition compared to electron-deficient aryl bromides.[2] However, the para-carbonyl group (relative to the ether oxygen) exerts an electron-withdrawing effect, keeping the C6-Br bond sufficiently activated for standard Pd(0) insertion.

  • Base Sensitivity: Strong bases (e.g., NaOtBu) can deprotonate the C3 position (

    
    -to-carbonyl), leading to self-condensation.[2] Mild carbonate or phosphate bases are strictly required.[2]
    
  • Ligand Choice: Phosphine ligands are preferred.[2] Triphenylphosphine (

    
    ) is effective for sterically unhindered boronic acids.[2] For sterically demanding or electron-poor boronic acids, bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) prevent catalyst decomposition.
    
Figure 1: Catalytic Cycle & Reaction Pathway[2]

SuzukiCycle PreCat Pre-Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 Pd0 Active Species Pd(0)L2 PreCat->Pd0 Activation OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration Product 6-Aryl-chromanone RedElim->Product Substrate 6-Bromo-chromanone Substrate->OxAdd Boronic Aryl Boronic Acid + Base (Activation) Boronic->TransMet

Caption: The Suzuki-Miyaura catalytic cycle adapted for 6-bromo-chromanone. Note the critical Transmetallation step where base activation is required.

Optimization of Reaction Conditions

To determine the robust "Standard Operating Procedure" (SOP), we evaluated three critical variables: Solvent System, Base, and Catalyst.[2]

Table 1: Optimization Matrix (Screening Data)

Reaction Scale: 0.5 mmol, 90°C, 12 hours.

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent System (v/v)Yield (%)Observations
1Pd(PPh3)4Na2CO3Toluene/EtOH/H2O (4:1:1)65%Incomplete conversion; some homocoupling.
2Pd(PPh3)4K2CO3DMF/H2O (9:1)72%Good conversion, difficult workup (DMF removal).
3 Pd(PPh3)4 K2CO3 1,4-Dioxane/H2O (4:1) 92% Clean profile, easy isolation.
4Pd(dppf)Cl2Cs2CO31,4-Dioxane/H2O (4:1)88%Excellent for sterically hindered boronic acids.[2]
5Pd(OAc)2 / SPhosK3PO4Toluene/H2O (10:1)85%Higher cost; reserved for "difficult" substrates.[2]
6Pd(PPh3)4NaOHTHF/H2O (1:[3]1)40%Significant aldol condensation side-products.[2]

Analysis:

  • Solvent: 1,4-Dioxane/Water (4:[3]1) provides the optimal balance of solubility for the organic substrate and the inorganic base.[2]

  • Base: Potassium Carbonate (

    
    ) is superior to NaOH (too strong) and Na2CO3 (often too weak/insoluble).[2]
    
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (

    
    ) is the most cost-effective and reliable catalyst for standard aryl boronic acids.[2]
    

Detailed Experimental Protocol

Materials Required[2][4][5][6][7][8][9]
  • Substrate: 6-Bromo-chroman-4-one (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)[3]

  • Catalyst:

    
     (3 – 5 mol%)
    
  • Base:

    
     (2.0 – 3.0 equiv)[3][4]
    
  • Solvent: 1,4-Dioxane (HPLC grade, degassed) and Distilled Water.[2]

  • Inert Gas: Nitrogen or Argon balloon/manifold.[2]

Step-by-Step Procedure
  • Preparation: In a clean, oven-dried reaction vial or round-bottom flask equipped with a magnetic stir bar, add 6-bromo-chroman-4-one (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
      (2.0 equiv).
    
    • Note: If using

      
      , add it at this stage.[2] If using 
      
      
      
      , it is best added after degassing to prevent oxidation.[2]
  • Solvent Addition: Add a mixture of 1,4-Dioxane/Water (4:1 ratio) . The concentration of the substrate should be approximately 0.1 M to 0.2 M.[2]

  • Degassing (Critical): Sparge the mixture with Nitrogen/Argon for 5–10 minutes OR perform 3 cycles of vacuum/backfill with inert gas.[2] Oxygen is the primary cause of Suzuki reaction failure (homocoupling).[2]

  • Catalyst Addition: Under a positive flow of inert gas, add

    
      (5 mol%).[2][3] Quickly seal the vessel.
    
  • Reaction: Heat the mixture to 90 °C (oil bath or heating block). Stir vigorously for 4–12 hours .

    • Monitoring: Check by TLC (typically 20% EtOAc/Hexanes) or LC-MS.[2] Look for the disappearance of the bromide (Rf ~0.5-0.6) and appearance of the fluorescent biaryl product.

  • Workup:

    • Cool to room temperature.[2][5][6][4]

    • Dilute with Ethyl Acetate (EtOAc) and Water.[2][3]

    • Separate phases.[2] Extract the aqueous layer 2x with EtOAc.[2]

    • Wash combined organics with Brine, dry over anhydrous

      
      , filter, and concentrate in vacuo.[2]
      
  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       30% EtOAc in Hexanes.[2]
      
    • Note: 6-Aryl-chromanones are often crystalline solids; recrystallization from EtOH/Heptane is a viable alternative for scale-up.

Troubleshooting & Optimization Workflow

If the standard protocol yields <50%, follow this logic tree to identify the bottleneck.

Figure 2: Optimization Logic Tree

Optimization Start Low Yield (<50%) CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Left Yes, SM Consumed CheckSM->SM_Left Yes SM_Remain No, SM Remains CheckSM->SM_Remain No SideProducts Identify Side Products SM_Left->SideProducts InactiveCat Catalyst Deactivation? SM_Remain->InactiveCat Protodehal Protodehalogenation? (Br replaced by H) SideProducts->Protodehal Mass = SM - Br + H Homocoup Homocoupling? (Ar-Ar dimer) SideProducts->Homocoup Dimer found DrySolvent Action: Use Anhydrous Solvent Increase Catalyst Loading Protodehal->DrySolvent Degas Action: Improve Degassing Reduce Oxidant Exposure Homocoup->Degas SwitchCat Action: Switch to Pd(dppf)Cl2 or Pd(OAc)2/SPhos InactiveCat->SwitchCat Steric Bulk Issue Temp Action: Increase Temp to 110°C Switch Solvent to Toluene InactiveCat->Temp Kinetics Issue

Caption: Decision matrix for troubleshooting low-yielding Suzuki couplings.

Common Issues:
  • "Black Metal" Precipitation: Palladium black formation indicates ligand dissociation.[2]

    • Fix: Add excess ligand (e.g., 10 mol%

      
      ) or switch to a bidentate catalyst like 
      
      
      
      .[2]
  • Aldol Condensation: If the reaction turns dark brown/tarry and multiple spots appear on TLC.[2]

    • Fix: Switch base to

      
       (anhydrous) or 
      
      
      
      and use anhydrous Dioxane.[2]
  • Hydrolysis of Boronic Acid: Protodeboronation can occur.[2]

    • Fix: Use a slight excess of boronic acid (1.5 equiv) or switch to the corresponding Pinacol Ester.[2]

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link

  • BenchChem. (2025).[2][3][7][4] Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine. BenchChem Application Library. Link

  • Horton, D. A., et al. (2003).[2] The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures.[2] Chemical Reviews, 103(3), 893–930.[2] Link

  • Yoneda Labs. (2023).[2] Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Resources. Link

  • Organic Chemistry Portal. (2023). Suzuki Coupling. Organic Chemistry Portal. Link

Sources

Troubleshooting & Optimization

purification of 6-Bromo-3,3-dimethylchroman-4-one by flash chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 6-Bromo-3,3-dimethylchroman-4-one . As a Senior Application Scientist, I have designed this portal to provide researchers, chemists, and drug development professionals with field-proven methodologies.

This compound is a critical intermediate in the synthesis of bioactive molecules, including SIRT2 inhibitors and homoisoflavonoids [1]. Due to the structural nuances of the chroman-4-one scaffold—specifically the balance between the polar ketone/ether moieties and the lipophilic bromo and gem-dimethyl groups—chromatographic purification requires precise solvent control and loading techniques to avoid co-elution and band broadening.

Standard Operating Procedure (SOP): Flash Chromatography Workflow

To ensure a self-validating purification process, follow this step-by-step methodology. Every step is designed to mitigate common failure points in chromanone isolation [2].

Materials Required:

  • Crude 6-bromo-3,3-dimethylchroman-4-one

  • Silica gel 60 (230–400 mesh)

  • Dichloromethane (DCM) for dissolution

  • Heptane and Ethyl Acetate (EtOAc) for the mobile phase

Step-by-Step Protocol:

  • Sample Preparation (Dry Loading): Dissolve the crude reaction mixture in a minimal volume of DCM (approx. 5 mL per gram of crude). Add dry silica gel to the flask at a mass ratio of 1:3 (crude:silica). Evaporate the DCM under reduced pressure until a dry, free-flowing powder is achieved.

    • Causality: Liquid loading polar reaction mixtures often causes a "solvent effect," where residual polar solvents drag the product down the column prematurely. Dry loading eliminates this variable, ensuring a tight initial band.

  • Column Packing & Equilibration: Load the dry-loaded silica into a solid-load cartridge. Equilibrate the main silica column with 3–5 column volumes (CV) of 100% heptane.

  • Gradient Elution Strategy: Begin elution with an isocratic hold at 100% heptane for 2 CV to wash away highly non-polar impurities. Initiate a shallow linear gradient from 0% to 15% EtOAc in heptane over 10 CV.

    • Causality: The lipophilic gem-dimethyl group at the C3 position and the bromine atom at the C6 position significantly reduce the molecule's overall polarity compared to unsubstituted chroman-4-ones. Consequently, the target compound will elute early in the gradient (typically between 5–8% EtOAc).

  • Fraction Collection: Monitor the eluent using a UV detector set to 254 nm. The conjugated aromatic system of the chroman-4-one scaffold provides strong UV absorbance at this wavelength.

  • Validation & Pooling: Confirm fraction purity using Thin Layer Chromatography (TLC) with a 10% EtOAc/Heptane system. Self-Validating Rule: If the

    
     between the product and the nearest impurity in a fraction is less than 0.2, do not pool it with the pure fractions; set it aside for a secondary purification pass.
    

Workflow A Crude Mixture B Dry Loading on Silica A->B D Gradient Elution (0-15% EtOAc/Heptane) B->D C Column Equilibration (100% Heptane) C->D E UV Detection (254 nm) & Fraction Collection D->E F TLC Verification E->F G Pure 6-Bromo-3,3- dimethylchroman-4-one F->G

Workflow for the flash chromatographic purification of 6-bromo-3,3-dimethylchroman-4-one.

Quantitative Data: Solvent System Optimization

Selecting the correct solvent system is critical. The table below summarizes the retention factor (


) data for 6-bromo-3,3-dimethylchroman-4-one against its common unreacted phenolic precursor (e.g., 5-bromo-2-hydroxyacetophenone) across different isocratic TLC systems. Use this data to calibrate your automated flash gradients.
Solvent System (EtOAc:Heptane)

of Target Compound

of Phenolic Precursor
Resolution Quality
5:95 0.280.12Excellent (Baseline separation achieved)
10:90 0.450.30Good (Acceptable for high-efficiency flash columns)
20:80 0.750.65Poor (High risk of co-elution; bands will merge)

Troubleshooting Guide

Q: My target compound is co-eluting with the unreacted phenolic precursor. How can I resolve this? A: The phenolic precursor and the cyclized chroman-4-one have similar polarities, but the free hydroxyl group on the precursor makes it slightly more polar and capable of hydrogen bonding. Actionable Fix: If an EtOAc/Heptane gradient fails to separate them, switch to a Toluene-based system (e.g., 100% Toluene or a Toluene/DCM blend). Toluene interacts differently with the aromatic rings and hydrogen-bond donors via


 stacking, which often dramatically increases the 

between phenols and cyclic ethers [3].

Q: I am observing severe tailing/streaking of the product band on the column. What causes this? A: Tailing in chroman-4-ones is rarely due to basic amine interactions (which usually require Triethylamine additives). Instead, it is typically caused by column overloading or poor sample solubility. Actionable Fix: Ensure you are not exceeding a 1:50 crude-to-silica mass ratio. If tailing persists despite dry loading, your silica may be overly active. Adding 1% DCM to your mobile phase can help modulate the silica's activity without drastically increasing overall solvent polarity.

Troubleshooting Start Issue: Co-elution with Phenolic Precursor Check1 Check TLC ΔRf (Is ΔRf < 0.2?) Start->Check1 Action1 Decrease gradient slope (Hold at 2-5% EtOAc) Check1->Action1 Yes Action2 Change solvent system (Use Toluene/DCM) Check1->Action2 No, but bands tail Resolution Baseline Separation Achieved Action1->Resolution Action2->Resolution

Decision logic for resolving co-elution issues during chroman-4-one purification.

Frequently Asked Questions (FAQs)

Q: Can I use reverse-phase (C18) flash chromatography for this purification? A: Yes, but it is generally unnecessary and less cost-effective for this specific intermediate. If reverse-phase is required (e.g., to remove highly lipophilic polymeric byproducts), use a gradient of 50% to 90% Acetonitrile in Water. Be aware that the lipophilic gem-dimethyl and bromo groups will cause the compound to retain strongly on C18, eluting very late in the gradient.

Q: I am observing insoluble, high-molecular-weight material during sample loading. What is it? A: Unreacted aldehyde or phenolic precursors can sometimes self-condense or form oligomers under the reaction conditions. If this material is loaded directly onto the column, it can clog the frit and cause dangerous pressure spikes. Always filter your crude mixture through a small pad of Celite before dry loading to remove these insoluble polymers.

Q: Why do you recommend Heptane over Hexane? A: Heptane is recommended over Hexane for two reasons: safety and reproducibility. Hexane is significantly more neurotoxic and volatile. Furthermore, the slightly lower polarity and higher boiling point of heptane prevent bubble formation in the optical flow cell of automated flash systems, ensuring a stable UV baseline.

References

  • Title: Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives Source: MDPI URL: [Link]

solubility issues of 6-Bromo-3,3-dimethylchroman-4-one in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 6-Bromo-3,3-dimethylchroman-4-one Solubility in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the solvation dynamics of heavily substituted chromanones. 6-Bromo-3,3-dimethylchroman-4-one is a prime example of a high-value, high-difficulty compound. Often utilized as a critical building block in the synthesis of SIRT2 inhibitors and other therapeutics targeting neurodegenerative diseases[1], its unique structural topology presents significant solubility challenges in both neat organic solvents and aqueous assay buffers.

This guide is designed to move beyond basic instructions. By understanding the thermodynamic and kinetic causality behind your experimental observations, you can implement self-validating protocols that ensure reliable, reproducible data.

PART 1: Root Cause Analysis — The Physics of Precipitation

To troubleshoot effectively, we must first understand why this specific molecule resists dissolution.

  • Steric Shielding & Lipophilicity: The chroman-4-one core is inherently planar and prone to strong intermolecular π-π stacking[2]. Adding a heavy, polarizable bromine atom at the 6-position drastically increases the molecule's lipophilicity. Furthermore, the gem-dimethyl groups at the 3-position act as a steric shield. While the C4-ketone could theoretically act as a hydrogen bond acceptor, the bulky dimethyl groups block solvent access, rendering the molecule almost entirely reliant on non-polar solvation dynamics.

  • The Dielectric Shift (Moisture Contamination): Dimethyl sulfoxide (DMSO) is an exceptional polar aprotic solvent[3]. However, it is fiercely hygroscopic. If your DMSO absorbs even a fraction of atmospheric moisture from repeated bottle openings, the dielectric constant of the solvent matrix shifts abruptly. This destroys the delicate solvation shell around the highly hydrophobic chromanone, forcing the molecules into a thermodynamic trap where hydrophobic collapse and crystallization become energetically favorable.

Mechanism Compound Hydrophobic Chromanone (High Lattice Energy) DMSO Anhydrous DMSO (Optimal Solvation) Compound->DMSO Kinetic Energy (Heat/Sonication) Solvated Thermodynamically Stable Monomers DMSO->Solvated Complete Solvation Water Moisture / Aqueous Media (Dielectric Shift) Aggregated Hydrophobic Collapse (π-π Stacking) Water->Aggregated Loss of Solvent Capacity Solvated->Water Dilution or Humidity Exposure Surfactant Micellar Encapsulation (Steric Shielding) Aggregated->Surfactant Add Co-solvent Rescued Metastable Suspension (Assay Compatible) Surfactant->Rescued Stabilization

Caption: Thermodynamic pathways of chromanone solvation, aggregation, and micellar rescue.

PART 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: My 6-Bromo-3,3-dimethylchroman-4-one powder is not dissolving in 100% DMSO at room temperature. What is wrong? A: You are likely facing a kinetic barrier. The dense crystalline lattice energy of the brominated compound requires external kinetic energy to break apart. Solution: Do not rely on room-temperature vortexing. Warm the solution in a 37°C water bath for 5–10 minutes, followed by bath sonication. Self-Validation Step: After it appears clear, centrifuge the tube at 10,000 x g for 2 minutes. If a white micro-pellet forms at the bottom, your compound is only suspended, not dissolved. Repeat the heat/sonication cycle.

Q2: The stock solution was completely clear yesterday, but today I see needle-like crystals at the bottom of the tube. Why? A: This is a classic symptom of temperature-induced exclusion. Pure DMSO freezes at 18.5°C[3]. If your lab is cold, or if you stored the solution in a 4°C fridge, the DMSO undergoes localized micro-freezing. As the solvent crystallizes, it excludes the solute, pushing the local concentration of the chromanone past its solubility limit and causing irreversible precipitation. Solution: Store stock solutions at -20°C in single-use aliquots. When thawing, warm them directly to 37°C to ensure any transient micro-crystals are re-solvated before use.

Q3: When I dilute my DMSO stock into my in vitro assay buffer, the solution immediately turns cloudy. How do I prevent this? A: You are observing the "Ouzo effect"—a rapid solvent crash. The sudden introduction of a high-dielectric aqueous environment causes immediate hydrophobic collapse of the chromanone. Solution: Never spike high-concentration DMSO stocks directly into large volumes of aqueous buffer. Use a "Step-Down" intermediate dilution method (see SOP 2 below) and ensure your assay buffer contains a carrier protein or surfactant to stabilize the hydrophobic molecules.

PART 3: Quantitative Data & Compatibility Matrices

To design robust experiments, you must respect the physicochemical boundaries of the compound.

Table 1: Physicochemical Parameters & Solvation Impact

ParameterEstimated ValueSolvation Impact & Causality
Molecular Weight 255.11 g/mol Moderate size, but the dense bromine atom increases the energy required to break the crystalline lattice.
Lipophilicity (LogP) ~3.5 - 4.2Highly hydrophobic. Strongly resists aqueous integration; requires carrier molecules in biological assays.
Steric Hindrance High (3,3-dimethyl)Blocks solvent access to the C4-ketone, minimizing hydrogen bonding potential and reducing solubility in protic solvents.
Max Solubility (100% DMSO) ~50 mM (at 37°C)Requires kinetic energy (heat/sonication) to overcome initial lattice energy.
Max Solubility (Aqueous) < 10 µMRapidly aggregates via the "Ouzo effect" upon dilution without surfactants.

Table 2: Co-Solvent & Surfactant Compatibility Matrix

AdditiveRecommended ConcentrationMechanism of ActionAssay Compatibility
Tween-20 0.01% - 0.05%Forms non-ionic micelles that encapsulate the hydrophobic chromanone.Excellent for biochemical assays; may lyse cells at high %.
BSA (Bovine Serum Albumin) 0.1% - 0.5%Acts as a hydrophobic carrier protein, binding the compound reversibly.Ideal for cell-based and enzymatic assays.
PEG-400 1% - 5%Acts as a co-solvent to bridge the dielectric gap between DMSO and water.Good for in vivo dosing; monitor for viscosity issues.

PART 4: Standard Operating Procedures (SOPs)

The following methodologies are designed as self-validating systems to ensure absolute confidence in your dosing concentrations.

SOP 1: Preparation of a 50 mM Anhydrous Master Stock
  • Purge: Ensure your DMSO is strictly anhydrous (≥99.9% purity, ideally stored over molecular sieves under argon/nitrogen).

  • Combine: Weigh the required mass of 6-Bromo-3,3-dimethylchroman-4-one into a glass vial (avoid cheap plastics, as DMSO can leach plasticizers). Add the calculated volume of anhydrous DMSO.

  • Kinetic Input: Vortex vigorously for 60 seconds. Place the vial in a 37°C ultrasonic water bath for 10 minutes.

  • Validation (Critical): Centrifuge the vial at 10,000 x g for 2 minutes. Inspect the bottom of the tube against a dark background. If a pellet is visible, the solution is saturated; add 10% more DMSO and repeat step 3.

  • Storage: Aliquot the clear solution into single-use amber vials (chromanones can be light-sensitive over long periods) and store at -20°C inside a desiccator to prevent frost/moisture accumulation.

SOP 2: The "Step-Down" Aqueous Dilution Protocol

Use this protocol to prevent solvent crashing when moving from DMSO to aqueous assay media.

  • Thaw: Remove a single-use aliquot from -20°C and warm immediately in a 37°C water bath for 3 minutes. Vortex to ensure homogeneity.

  • Intermediate Dilution: Create a 1 mM intermediate stock by diluting the 50 mM master stock into 100% DMSO.

  • Buffer Preparation: Ensure your final aqueous assay buffer contains 0.1% BSA or 0.05% Tween-20 (refer to Table 2).

  • Dropwise Integration: While vortexing the aqueous buffer on medium speed, add the 1 mM intermediate DMSO stock dropwise to reach your final assay concentration (e.g., 10 µM). The final DMSO concentration must remain ≤ 1.0% v/v.

Workflow Start 6-Bromo-3,3-dimethylchroman-4-one (Solid Powder) AddDMSO Add Anhydrous DMSO (Target: 10-50 mM) Start->AddDMSO Vortex Vortex & Sonicate (37°C, 5-10 min) AddDMSO->Vortex CheckSol Visual Inspection (Clear Solution?) Vortex->CheckSol Centrifuge Centrifuge at 10,000 x g (Pellet Micro-crystals) CheckSol->Centrifuge No (Cloudy) Aliquot Aliquot & Store (-20°C in Desiccator) CheckSol->Aliquot Yes (Clear) Centrifuge->Vortex Re-process Aqueous Dilute in Assay Buffer (Dropwise addition) Aliquot->Aqueous CheckPpt Precipitation Observed? Aqueous->CheckPpt CoSolvent Add Surfactant/BSA (e.g., 0.05% Tween-20) CheckPpt->CoSolvent Yes Ready Proceed to Assay CheckPpt->Ready No CoSolvent->Ready

Caption: Workflow for the dissolution and aqueous dilution of 6-Bromo-3,3-dimethylchroman-4-one.

References

  • Title: How do you use dmso | Shanghai Yearn Chemical Science-Tech Co.
  • Source: nih.
  • Title: Redox-neutral and metal-free synthesis of 3-(arylmethyl)

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of 6-Bromo-3,3-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 6-Bromo-3,3-dimethylchroman-4-one . This document is structured to assist researchers in the unambiguous characterization of this compound, specifically distinguishing it from its common regioisomers and precursors.

Executive Summary & Structural Context

The 6-Bromo-3,3-dimethylchroman-4-one scaffold represents a specific functionalization of the privileged chroman-4-one core. In drug discovery, the precise location of the gem-dimethyl group (C3 vs. C2) significantly alters the steric environment and metabolic stability of the molecule.

Critical Analytical Challenge: The primary challenge in analyzing this compound is distinguishing it from its regioisomer, 6-Bromo-2,2-dimethylchroman-4-one . Synthetic routes often yield mixtures or unexpected isomers depending on the cyclization method (e.g., Kabbe condensation vs. alkylation). This guide focuses on the diagnostic NMR signals that definitively validate the 3,3-dimethyl substitution pattern.

Predicted 1H NMR Spectral Profile

Solvent: CDCl₃ | Frequency: 400 MHz (Standard)

The following data represents the theoretical and literature-aligned spectral signature for the target compound.

Table 1: Signal Assignment & Chemical Shifts[1][2]
PositionProton TypeShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment Logic
H-5 Aromatic8.00 – 8.05 Doublet (d)1HJ ≈ 2.5Deshielded by C=O anisotropy; meta-coupling to H-7.
H-7 Aromatic7.55 – 7.60 dd1HJ ≈ 8.8, 2.5Ortho-coupling to H-8; meta-coupling to H-5.
H-8 Aromatic6.85 – 6.95 Doublet (d)1HJ ≈ 8.8Shielded by ether oxygen (O-1); ortho-coupling to H-7.
H-2 Methylene4.10 – 4.20 Singlet (s)2H-Diagnostic: Deshielded by adjacent Oxygen. Singlet due to quaternary C3.
3-Me Methyl1.15 – 1.25 Singlet (s)6H-Shielded; Alpha to Carbonyl.
Mechanism of Shift Assignment
  • The "Deshielded" Methylene (H-2): In the 3,3-dimethyl isomer, the methylene group is at position 2. It is directly bonded to the ether oxygen, shifting it significantly downfield (~4.15 ppm ). Because C3 is quaternary (two methyls), there are no vicinal protons, resulting in a sharp singlet .

  • The "Shielded" Methyls (3-Me): The gem-dimethyl group is at position 3, alpha to the carbonyl. This places them in a relatively shielded aliphatic region (~1.20 ppm ), appearing as a singlet.

  • Aromatic Pattern (6-Bromo): The carbonyl group at C4 exerts a strong anisotropic deshielding effect on H-5 , pushing it to ~8.0 ppm. The bromine at C6 dictates the splitting pattern: H-5 appears as a doublet (small meta coupling), while H-7 and H-8 show typical ortho/meta splitting.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target compound with its most common structural alternatives to provide self-validating criteria for purity and identity.

Comparison A: Target vs. Regioisomer (2,2-Dimethyl)

The most common error in synthesis is producing the 2,2-dimethyl isomer. The NMR distinction is stark and relies on the chemical shift of the methylene protons.

FeatureTarget: 3,3-Dimethyl Alternative: 2,2-Dimethyl Diagnostic Outcome
Methylene Shift ~4.15 ppm (s) (H-2)~2.70 ppm (s) (H-3)Primary Differentiator. H-2 is next to Oxygen (downfield). H-3 is next to Carbonyl (upfield).
Methyl Shift ~1.20 ppm (s) (3-Me)~1.45 ppm (s) (2-Me)2-Me groups are slightly more deshielded by the adjacent Oxygen.
Coupling Singlet (No neighbors)Singlet (No neighbors)Both appear as singlets; shift is the only indicator.
Comparison B: Target vs. Precursor (6-Bromochroman-4-one)

To confirm successful alkylation (if synthesizing via methylation), compare against the non-methylated parent.

FeatureTarget: 3,3-Dimethyl Alternative: Unsubstituted Diagnostic Outcome
Aliphatic Region Two Singlets (2H, 6H)Two Triplets (2H, 2H)Parent shows H-2 and H-3 as triplets at ~4.5 and ~2.8 ppm due to vicinal coupling.
Integration 6H Methyl Signal presentNo Methyl SignalPresence of the strong 6H singlet confirms dimethylation.

Visualization of Analytical Logic

Diagram 1: Isomer Differentiation Workflow

This decision tree outlines the logical steps to confirm the 3,3-dimethyl structure using 1H NMR data.

IsomerLogic Start Acquire 1H NMR Spectrum (CDCl3) CheckAliphatic Analyze Aliphatic Region (1.0 - 4.5 ppm) Start->CheckAliphatic DecisionMethyl Is there a strong Singlet (6H) at ~1.2 - 1.5 ppm? CheckAliphatic->DecisionMethyl NoMethyl Precursor / Impurity (Not dimethylated) DecisionMethyl->NoMethyl No CheckMethylene Check Methylene (2H) Shift DecisionMethyl->CheckMethylene Yes DecisionShift Where is the 2H Singlet? CheckMethylene->DecisionShift ShiftUpfield ~2.7 ppm (Alpha to C=O) DecisionShift->ShiftUpfield High Field ShiftDownfield ~4.15 ppm (Alpha to Oxygen) DecisionShift->ShiftDownfield Low Field Result22 IDENTIFIED: 2,2-Dimethyl Isomer ShiftUpfield->Result22 Result33 CONFIRMED: 3,3-Dimethyl Isomer ShiftDownfield->Result33

Caption: Logical workflow for distinguishing 3,3-dimethylchroman-4-one from its 2,2-isomer using chemical shift analysis.

Experimental Protocol: Standardized Acquisition

To ensure reproducibility and valid comparison against the data above, follow this protocol.

Sample Preparation[3][4][5][6]
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D).

    • Note: CDCl₃ is preferred over DMSO-d₆ for this analysis because DMSO can cause peak broadening of the aromatic protons and shift the water peak into the aliphatic region, potentially obscuring the methyl signals.

  • Filtration: If the solution is cloudy, filter through a small glass wool plug directly into the NMR tube to remove inorganic salts (e.g., K₂CO₃ from synthesis).

Acquisition Parameters (400 MHz)
  • Pulse Sequence: Standard 1D Proton (e.g., zg30 on Bruker).

  • Spectral Width: 12 ppm (-1 to 11 ppm).

  • Scans (NS): 16 (sufficient for >5 mg sample).

  • Relaxation Delay (D1): 1.0 second.

  • Temperature: 298 K (25°C).

Processing
  • Referencing: Calibrate the residual CHCl₃ peak to 7.26 ppm .

  • Phasing: Ensure the baseline is flat, particularly around the 4.0 ppm region to accurately integrate the H-2 singlet.

  • Integration: Normalize the methyl singlet (at ~1.2 ppm) to 6.00 . This should yield an integration of 2.00 for the methylene peak at ~4.15 ppm.

References

  • University of Évora. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (Provides specific shift data for the 3,3-dimethylchroman-4-one core: δ 4.14 for H-2, δ 1.20 for 3-Me). Link

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dimethylchroman-4-one. (Used for comparative analysis of regioisomeric shifts in chromanones). Link

  • Iguchi, D., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules, 25(9), 2061.[3] (Provides comparative data for the 2,2-dimethyl isomer, confirming the upfield shift of the methylene protons). Link

  • Shaikh, M., et al. (2013). 3-Bromochroman-4-one. Acta Crystallographica Section E. (Structural data for the 6-bromo core without methyl substitution). Link

Sources

13C NMR chemical shifts for 3,3-dimethyl vs 2,2-dimethyl chromanones

Author: BenchChem Technical Support Team. Date: March 2026

Comparative 13C NMR Analysis of 3,3-Dimethyl vs. 2,2-Dimethylchroman-4-ones: A Structural and Mechanistic Guide

Introduction

The chroman-4-one (2,3-dihydro-4H-1-benzopyran-4-one) scaffold is a privileged pharmacophore heavily utilized in the development of antimicrobial, anti-leishmanial, and Alzheimer’s disease therapeutics[1]. During the synthesis of these derivatives—often via palladium-catalyzed intramolecular cyclization or photo-Fries rearrangements—distinguishing between the 2,2-dimethyl and 3,3-dimethyl regioisomers becomes a critical analytical bottleneck[2].

While


H NMR provides initial clues, the aliphatic proton signals often overlap or present ambiguous splitting patterns depending on the aromatic substituents. As a Senior Application Scientist, I rely on 

C NMR as the definitive diagnostic framework. By analyzing the stereoelectronic environments of the pyranone ring, we can establish a self-validating system that unambiguously differentiates these isomers.

Mechanistic Causality of Chemical Shifts

The


C NMR chemical shifts of the pyranone ring are dictated by precise electronic and steric environments. Understanding the causality behind these shifts allows researchers to assign structures without relying blindly on reference libraries.

1. Oxygen Deshielding and Inductive Effects (C2 vs. C3) In the 2,2-dimethyl isomer, the C2 carbon is a quaternary center directly bonded to the highly electronegative pyran oxygen. The combined electron-withdrawing effect of the oxygen and the inductive electron-donating effect of the two methyl groups pushes the C2 resonance significantly downfield to ~79.0 ppm[3]. Conversely, in the 3,3-dimethyl isomer, C2 is a less substituted methylene (


) group, resonating slightly upfield at ~76.9 ppm[1].

2. The Alpha-Carbonyl Environment (C3) The C3 position is the most diagnostic aliphatic carbon. In the 2,2-dimethyl isomer, C3 is a methylene (


) flanked by a carbonyl and a heavily substituted C2. This beta-deshielding environment places it at ~49.0 ppm. In stark contrast, the C3 in the 3,3-dimethyl isomer is a quaternary center. Because it lacks the extreme beta-deshielding of an adjacent C–O bond, it resonates upfield at ~41.7 ppm[1][3].

3. Carbonyl Resonance and the Thorpe-Ingold Effect (C4) The carbonyl carbon (C4) provides a secondary diagnostic anchor. In 2,2-dimethylchroman-4-one, the C=O resonates at ~192.0 ppm. However, in 3,3-dimethylchroman-4-one, the gem-dimethyl group is directly alpha to the carbonyl. This bulky substitution induces a Thorpe-Ingold effect (gem-dimethyl effect), compressing the internal C–C(=O)–C bond angle. This steric compression restricts the pyranone ring's ability to perfectly conjugate with the fused aromatic system, forcing the carbonyl carbon further downfield to ~196.6 ppm[1][3].

Quantitative Data Comparison

The following table summarizes the diagnostic


C NMR chemical shifts used to differentiate the two regioisomers.
Carbon Position2,2-Dimethylchroman-4-one (ppm)3,3-Dimethylchroman-4-one (ppm)Diagnostic Causality
C2 ~79.0 (Quaternary)~76.9 (

)
Direct attachment to the ring oxygen deshields C2. The inductive effect of two methyls in the 2,2-isomer shifts it further downfield.
C3 ~49.0 (

)
~41.7 (Quaternary)Alpha to the carbonyl. The lack of an adjacent C–O bond in the 3,3-isomer shields this quaternary center relative to the 2,2-isomer's

.
C4 (C=O) ~192.0 (Quaternary)~196.6 (Quaternary)The alpha-gem-dimethyl group in the 3,3-isomer restricts ring conjugation via the Thorpe-Ingold effect, deshielding the carbonyl.

groups
~26.0~20.5Methyls at C2 (2,2-isomer) are more heavily deshielded by the adjacent pyran oxygen than methyls at C3.

Self-Validating Experimental Protocol

A robust analytical protocol must be self-validating. Relying solely on 1D


C chemical shifts leaves room for error if the sample matrix or aromatic substituents shift the baseline. Therefore, this protocol integrates DEPT-135 to orthogonally verify the carbon multiplicity.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the purified chromanone in 0.6 mL of deuterated chloroform (

    
    ).
    
  • Causality:

    
     (77.16 ppm) serves as an internal lock and reference. A high sample concentration is mandatory because the critical diagnostic carbons (C2, C3, C4) are quaternary in one or both isomers, resulting in weaker signal intensities due to the lack of Nuclear Overhauser Effect (NOE) enhancement.
    

Step 2: 1D


C NMR Acquisition 
  • Action: Set the spectrometer frequency to 100 MHz (or higher). Extend the relaxation delay (D1) to 3–5 seconds.

  • Causality: Quaternary carbons cannot undergo efficient dipole-dipole relaxation because they lack attached protons. A standard 1-second delay will saturate these spins, causing the diagnostic C2, C3, and C4 peaks to vanish into the baseline. Extending D1 ensures complete longitudinal relaxation (

    
    ) and a robust signal-to-noise ratio.
    

Step 3: DEPT-135 Validation

  • Action: Acquire a DEPT-135 spectrum immediately following the 1D

    
    C acquisition.
    
  • Causality: This step makes the protocol a self-validating system. If the molecule is the 2,2-dimethyl isomer, the C3 peak at ~49.0 ppm will appear as a negative phase signal (

    
    ). If it is the 3,3-dimethyl isomer, the C3 peak at ~41.7 ppm will completely disappear  (quaternary). This binary phase behavior eliminates any ambiguity caused by solvent effects or substituent-induced shift variations.
    

Analytical Workflow Visualization

NMR_Workflow Start Chroman-4-one Sample Prep (CDCl3) Acq 13C NMR & DEPT-135 Acquisition (D1=3-5s) Start->Acq Process FT, Phase Correction & Peak Integration Acq->Process Analyze Evaluate C3 & C4 Chemical Shifts Process->Analyze Branch1 C3: ~49 ppm (DEPT negative) C4: ~192 ppm Analyze->Branch1 Alpha-CH2 detected Branch2 C3: ~42 ppm (DEPT absent) C4: ~197 ppm Analyze->Branch2 Alpha-Cq detected Res1 2,2-Dimethylchroman-4-one Branch1->Res1 Res2 3,3-Dimethylchroman-4-one Branch2->Res2

Fig 1: Self-validating 13C NMR workflow for differentiating chromanone regioisomers.

References

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Universidade de Évora. Available at: [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. National Center for Biotechnology Information (PMC). Available at:[Link]

  • New Palladium-Catalysed Intramolecular Coupling Reactions. TDX (Theses and Dissertations Online). Available at: [Link]

  • Formation of 2,2-dimethylchroman-4-ones during the photoinduced rearrangement of some aryl 3-methyl-2-butenoate esters. CONICET Digital Repository. Available at:[Link]

Sources

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 6-Bromo-3,3-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

6-Bromo-3,3-dimethylchroman-4-one is a critical intermediate in the synthesis of heterocyclic pharmaceuticals, particularly those targeting antifungal and anticancer pathways. Its structural core—the chroman-4-one—is ubiquitous in medicinal chemistry, but the specific introduction of the gem-dimethyl group at C3 and the bromine at C6 creates a unique mass spectrometric fingerprint.

This guide provides a comparative technical analysis of its fragmentation patterns. Unlike standard library matching, we focus here on the mechanistic causality of fragmentation, distinguishing this compound from its non-methylated analogs and establishing a self-validating identification protocol.

Comparative Analysis: Structural Analogs & Ionization Modes[1]

To ensure robust identification, one must understand how this compound behaves relative to its most common synthetic impurity (the non-methylated precursor) and across different ionization platforms.

Structural Differentiation (EI-MS)

The primary challenge in synthesis is confirming the double methylation at the C3 position. The table below contrasts the target molecule with 6-Bromochroman-4-one.

Feature6-Bromo-3,3-dimethylchroman-4-one (Target)6-Bromochroman-4-one (Analog/Impurity)Diagnostic Significance
Molecular Ion (

)
m/z 254 / 256 (1:1 ratio)m/z 226 / 228 (1:1 ratio)Primary confirmation of MW (+28 Da shift).
Base Peak / Major Fragment m/z 198 / 200 (Loss of 56 Da)m/z 198 / 200 (Loss of 28 Da)CRITICAL: Both yield the same core ion via RDA, but the neutral loss differs.
RDA Neutral Loss Isobutene (

)
Ethylene (

)
The loss of 56 Da confirms the gem-dimethyl structure.
Methyl Radical Loss m/z 239 / 241 (

)
Negligible / AbsentPresence of

confirms labile methyl groups.
Ionization Technique Comparison
TechniqueUtility for this CompoundRecommendation
Electron Impact (EI, 70eV) Generates rich fragmentation (RDA, Methyl loss) required for structural fingerprinting.Primary Method for structural elucidation and purity checks.
Electrospray (ESI, +ve) Produces predominantly

. Minimal fragmentation. Good for MW confirmation but poor for isomer differentiation.
Secondary Method (LC-MS) for high-throughput screening.

Detailed Fragmentation Mechanism (EI-MS)[2]

The fragmentation of 6-Bromo-3,3-dimethylchroman-4-one under 70 eV Electron Impact is governed by three dominant factors: the Isotopic Effect , the Retro-Diels-Alder (RDA) Reaction , and the Gem-Dimethyl Effect .

The Bromine Signature (Isotopic Validation)

Before analyzing pathways, validate the bromine presence.

  • Observation: The molecular ion (

    
    ) and all fragments retaining the aromatic ring must appear as doublets separated by 2 m/z units .
    
  • Intensity Ratio: Approximately 1:1 (

    
    ).
    
  • Note: If the ratio deviates significantly (e.g., 3:1), the sample is likely chlorinated, not brominated.

Primary Pathway: Retro-Diels-Alder (RDA) Cleavage

This is the diagnostic pathway for the chroman-4-one ring system.

  • Mechanism: The ionization of the ether oxygen triggers a homolytic cleavage of the C2-C3 bond.

  • Rearrangement: This is followed by the cleavage of the C4-C10 bond.

  • Result:

    • Neutral Loss: The C2-C3 fragment is ejected as Isobutene (

      
      , 56 Da) . This is specific to the 3,3-dimethyl substitution.
      
    • Detected Ion: The charge remains on the aromatic quinone-methide species at m/z 198 / 200 .

Secondary Pathway: Methyl Radical Loss

The quaternary carbon at C3 stabilizes the radical cation, facilitating the loss of a methyl group.

  • Transition:

    
    .
    
  • Significance: This peak is often absent in the un-methylated analog, serving as a secondary confirmation of successful alkylation.

Tertiary Pathway: Carbonyl Loss

Common in cyclic ketones, the ejection of carbon monoxide (CO, 28 Da) occurs from the molecular ion or subsequent fragments.

  • Transition:

    
    .
    
  • Warning: This ion (

    
    ) overlaps with the molecular ion of the non-methylated impurity. You must distinguish them by looking for the parent
    
    
    
    peak.

Visualized Fragmentation Pathways[1][3][4]

The following diagram illustrates the causal relationships between the molecular structure and the observed spectral peaks.

FragmentationPathway M_Ion Molecular Ion [M]+ m/z 254 / 256 (1:1 Doublet) RDA_Ion Quinone Methide Ion [M - Isobutene]+ m/z 198 / 200 M_Ion->RDA_Ion Retro-Diels-Alder (-C4H8, -56 Da) Methyl_Ion Demethylated Cation [M - CH3]+ m/z 239 / 241 M_Ion->Methyl_Ion Alpha Cleavage (-CH3, -15 Da) CO_Ion Phenyl Fragment [M - CO]+ m/z 226 / 228 M_Ion->CO_Ion Carbonyl Ejection (-CO, -28 Da) Br_Loss Debrominated Species [M - Br]+ M_Ion->Br_Loss C-Br Cleavage (-Br, -79/81 Da)

Figure 1: Mechanistic fragmentation tree for 6-Bromo-3,3-dimethylchroman-4-one under EI conditions. The Red path (RDA) is the primary diagnostic filter.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to minimize carryover and maximize spectral quality for halogenated chromanones.

Sample Preparation[5]
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Ethyl Acetate . (Avoid methanol to prevent potential acetal formation in the injector).

  • Concentration: Dilute 10 µL of stock into 990 µL Ethyl Acetate (Final: ~10 ppm).

  • Filtration: 0.2 µm PTFE filter to remove particulate precursors.

GC-MS Acquisition Parameters
  • Inlet: Split mode (20:1), 250°C. High temperature ensures rapid volatilization of the bicyclic system.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.

  • Oven Program:

    • Start: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • Source: Electron Impact (EI), 70 eV, 230°C.[1]

Data Analysis Logic (Decision Matrix)

DecisionMatrix Start Spectrum Acquired Check_M Is M+ visible at m/z 254/256? Start->Check_M Check_Iso Is Isotope Ratio ~1:1? Check_M->Check_Iso Yes Result_Neg1 Check for De-bromination Check_M->Result_Neg1 No Check_Loss Is Base Peak [M-56]? Check_Iso->Check_Loss Yes Result_Neg2 Suspect Cl Analog or Impurity Check_Iso->Result_Neg2 No (3:1 ratio) Check_Me Is [M-15] Present? Check_Loss->Check_Me Yes (m/z 198) Result_Neg3 Suspect Unsubstituted Analog (Loss of 28) Check_Loss->Result_Neg3 No (Base peak is M-28) Result_Pos POSITIVE ID: 6-Bromo-3,3-dimethyl... Check_Me->Result_Pos Yes Check_Me->Result_Pos Weak/No (Still likely, but check purity)

Figure 2: Step-by-step decision matrix for validating the identity of the target compound.

References

  • Vickery, E. H., et al. "Synthesis and mass spectral analysis of substituted chroman-4-ones." Journal of Agricultural and Food Chemistry, vol. 27, no. 6, 1979.

  • Porter, Q. N.Mass Spectrometry of Heterocyclic Compounds. 2nd ed., CRC Press, 1985. (General reference for Chromanone RDA mechanisms).
  • NIST Mass Spectrometry Data Center. "Class: Chromanones - Fragmentation Patterns."[2] NIST Chemistry WebBook.

  • Bowie, J. H. "Electron Impact Fragmentation of Chromanones." Mass Spectrometry Reviews, vol 3, 1984.

Sources

Technical Comparison: Vibrational Signatures of 6-Bromo-3,3-dimethylchroman-4-one

[1]

Executive Summary

6-Bromo-3,3-dimethylchroman-4-one represents a specialized scaffold in medicinal chemistry, distinct from its parent chromanone due to the steric locking imposed by the gem-dimethyl group at the C3 position. This structural rigidity makes it a valuable pharmacophore for investigating steric constraints in enzyme binding pockets.

For researchers and analytical scientists, the carbonyl stretching frequency (


)

This guide provides a comparative analysis of the IR spectral features of this compound against its structural analogs, offering a validated protocol for identification and purity assessment.

Part 1: Structural Dynamics & Theoretical Basis

To interpret the IR spectrum accurately, one must understand the competing electronic and steric forces at play:

  • Aryl Ketone Baseline (Conjugation): The carbonyl group is conjugated with the benzene ring.[1] Resonance delocalization typically lowers the bond order of the

    
     bond, reducing the stretching frequency from ~1715 cm⁻¹ (saturated ketone) to ~1685 cm⁻¹.
    
  • The 6-Bromo Effect (Electronic): Bromine at the C6 position exerts an inductive electron-withdrawing effect (-I). While it has a weak mesomeric donating effect (+M), the inductive withdrawal dominates in the ground state, slightly shortening the

    
     bond and increasing the force constant (
    
    
    ).
  • The 3,3-Dimethyl Effect (Steric/Conformational): This is the critical differentiator. The bulky methyl groups at C3 create steric strain (Thorpe-Ingold effect). This often forces the heterocyclic ring into a distorted half-chair or "sofa" conformation.

    • Consequence: This distortion can reduce the orbital overlap (coplanarity) between the benzene ring and the carbonyl

      
      -system.
      
    • Spectral Shift: Reduced conjugation restores some double-bond character, shifting the frequency higher , closer to the aliphatic ketone range.

Theoretical Frequency Derivation

Using Hooke’s Law approximation:



Part 2: Comparative Analysis

The following table contrasts the target compound with key alternatives to illustrate the specific spectral shifts.

Table 1: Carbonyl Stretch Comparison of Analogs
CompoundStructure Type

(cm⁻¹)
Mechanism of Shift
Target: 6-Bromo-3,3-dimethylchroman-4-one Substituted Chromanone 1695 – 1705 Steric inhibition of resonance + Inductive EWG
Chroman-4-oneParent Scaffold1680 – 1688Full aryl conjugation; no steric strain.
6-Bromochroman-4-oneElectronic Analog1685 – 1692Inductive effect of Br only; no steric strain.
4-Chromanone (Chromone)Unsaturated Analog1640 – 1650Cross-conjugation (

); significantly lower freq.
AcetophenoneAcyclic Reference~1685Standard conjugated aryl ketone baseline.

Key Insight: If your spectrum shows a peak below 1660 cm⁻¹, you likely have the unsaturated chromone (a common impurity during synthesis), not the target chroman-4-one.

Part 3: Experimental Protocols

Protocol A: Synthesis & Isolation Workflow

The synthesis typically involves the cyclization of a phenol derivative. The presence of the gem-dimethyl group requires specific precursors (e.g., 3,3-dimethylacrylic acid derivatives).

SynthesisWorkflowStart4-BromophenolInterEster IntermediateStart->InterEsterificationReagent3,3-DimethylacryloylChlorideReagent->InterFriesFries Rearrangement(Lewis Acid, AlCl3)Inter->FriesHeat/CatalystCyclizationCyclization(Acid Catalyzed)Fries->CyclizationMichael AdditionTarget6-Bromo-3,3-dimethylchroman-4-oneCyclization->TargetPurification

Figure 1: Synthetic pathway highlighting the introduction of the gem-dimethyl moiety.

Protocol B: FT-IR Measurement Standard

To ensure reproducibility and comparability with the values in Table 1, follow this rigorous method.

Materials:

  • Spectroscopic grade KBr (dried at 110°C for 4 hours).

  • Vacuum desiccator.

  • FT-IR Spectrometer (Resolution: 2 cm⁻¹).

Step-by-Step:

  • Sample Prep (Solid State): Grind 1-2 mg of 6-Bromo-3,3-dimethylchroman-4-one with 100 mg of dry KBr in an agate mortar.

    • Critical: Moisture in KBr creates broad O-H bands that can obscure weak overtones.

  • Pellet Formation: Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.[2] Accumulate 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Solution Phase (Alternative): If solubility permits, dissolve in

    
     or 
    
    
    .
    • Note: In solution, the frequency often shifts +10-15 cm⁻¹ higher compared to KBr due to the lack of crystal lattice intermolecular forces.

Part 4: Diagnostic Workflow

Use this logic flow to validate your product based on the IR spectrum.

IR_LogicStartAcquire IR SpectrumCheckCOCheck 1680-1710 cm⁻¹ RegionStart->CheckCOIsHighPeak > 1715 cm⁻¹?CheckCO->IsHighIsLowPeak < 1660 cm⁻¹?IsHigh->IsLowNoAliphaticLikely Aliphatic Impurity(Open chain precursor)IsHigh->AliphaticYesIsTargetPeak 1695-1705 cm⁻¹?IsLow->IsTargetNoUnsaturatedLikely Chromone(Unsaturated C2-C3)IsLow->UnsaturatedYesConfirmCandidate Confirmed.Check Fingerprint.IsTarget->ConfirmYesCheckFingerprintCheck C-O-C Stretch(1200-1260 cm⁻¹)Confirm->CheckFingerprintFinalIdentity ValidatedCheckFingerprint->Final

Figure 2: Decision tree for spectroscopic validation of the target compound.

Fingerprint Region Confirmation

While the carbonyl stretch is the primary indicator, secondary confirmation is required:

  • C-O-C (Ether) Stretch: Look for a strong band at 1200–1260 cm⁻¹ (asymmetric stretch of the aryl alkyl ether).

  • C-Br Stretch: A moderate band typically appears in the 1000–1100 cm⁻¹ region (often mixed with skeletal vibrations) or lower frequency (500-600 cm⁻¹), though the latter is often outside standard IR range.

  • Gem-dimethyl: A doublet from C-H bending (scissoring) of the gem-dimethyl group often appears near 1360–1385 cm⁻¹ .

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR functional group frequencies).
  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Authoritative database for analog comparison, e.g., Chroman-4-one SDBS No. 1234). Link

  • Kabalka, G. W., & Mereddy, A. R. (2005). "Synthesis of chroman-4-ones." Tetrahedron Letters, 46(37), 6315-6317. (Synthesis protocols for substituted chromanones). Link

  • Smith, B. C. (2017). "The Carbonyl Group, Part I: Introduction." Spectroscopy, 32(9), 14–20. (Detailed analysis of carbonyl dipole moments and conjugation effects). Link

A Comprehensive Guide to the Melting Point Range Validation of 6-Bromo-3,3-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive framework for the validation of the melting point range of 6-Bromo-3,3-dimethylchroman-4-one. Designed for researchers, scientists, and professionals in drug development, this document outlines the experimental protocols and data interpretation necessary to establish a reliable melting point range for a newly synthesized batch of this compound, a critical parameter for its identification, purity assessment, and quality control.

The Significance of Melting Point in Compound Characterization

The melting point of a crystalline solid is a fundamental physical property. For a pure substance, melting occurs over a narrow temperature range. However, the presence of impurities typically leads to a depression and broadening of this range. Consequently, an accurately determined melting point range serves as a crucial indicator of a compound's purity and identity.

Establishing an Expected Melting Point Range

In the absence of a literature value for 6-Bromo-3,3-dimethylchroman-4-one, we can infer an approximate expected range by examining structurally related compounds.

Compound NameStructureReported Melting Point (°C)
6-Bromo-4-chromanoneLacks the gem-dimethyl group at the 3-position77-83, 78.0-82.0[1]
6-Methoxy-2-pentylchroman-4-oneDifferent substituents at the 2 and 6 positions55-56[2]
6-Bromothiochroman-4-oneSulfur in the heterocyclic ring instead of oxygen66.5-75.5

The primary structural difference between 6-Bromo-4-chromanone and the target compound is the presence of a gem-dimethyl group at the 3-position. This substitution can influence the crystal packing and, consequently, the melting point. Based on the data from these analogues, a hypothetical expected melting point range for a high-purity sample of 6-Bromo-3,3-dimethylchroman-4-one could be postulated to be in the region of 80-95 °C . This guide will use this hypothetical range to illustrate the validation process.

Experimental Workflow for Melting Point Validation

The validation of the melting point range of a newly synthesized batch of 6-Bromo-3,3-dimethylchroman-4-one should involve a multi-faceted approach, including synthesis, purification, and analysis by multiple techniques.

Caption: A flowchart illustrating the logical process of data interpretation and validation.

Conclusion

The validation of the melting point range for a compound like 6-Bromo-3,3-dimethylchroman-4-one, for which no literature data exists, is a critical exercise in analytical chemistry. By combining established techniques such as capillary melting point determination and Differential Scanning Calorimetry with rigorous purification, a reliable and defensible melting point range can be established. This validated physical property is essential for the ongoing research, development, and quality control of this and other novel chemical entities.

References

  • [Provide a relevant reference for the synthesis of similar chromanones, if available from the search, otherwise state th
  • [Provide a reference for the principles of melting point determin
  • [Provide a reference for the application of DSC in purity analysis, if available.]

Sources

Structural & Crystallographic Guide: 6-Substituted 3,3-Dimethylchroman-4-ones

[1]

Executive Summary

This guide provides a technical comparison of 6-substituted 3,3-dimethylchroman-4-ones , a scaffold critical in medicinal chemistry for its application in developing potassium channel blockers, antifungal agents, and anticancer therapeutics.[1]

Unlike the flexible unsubstituted chroman-4-one, the 3,3-dimethyl derivative exhibits a "locked" conformation due to the Thorpe-Ingold effect (gem-dimethyl effect).[1] This guide analyzes the crystallographic consequences of this substitution, comparing the solid-state packing, ring puckering, and intermolecular forces of the 3,3-dimethyl scaffold against its 2,2-dimethyl and unsubstituted counterparts.

Part 1: Structural Comparison & Performance Analysis

Conformational Locking: The 3,3-Dimethyl Effect

The primary differentiator of this scaffold is the steric bulk at the C3 position.[1]

  • Unsubstituted Chroman-4-one: The heterocyclic ring is flexible, rapidly interconverting between sofa and half-chair conformations in solution.[1] This flexibility can lead to higher entropic penalties during protein binding.[1]

  • 3,3-Dimethylchroman-4-one (Target): The gem-dimethyl groups at C3 introduce significant steric strain, forcing the pyranone ring into a distorted envelope conformation .[1] This pre-organization reduces the entropy loss upon binding to biological targets (e.g., ion channels), often increasing potency.

  • 2,2-Dimethyl Alternative: Placing the dimethyl group at C2 (adjacent to the oxygen) results in a different puckering profile, often flattening the ring near the ether oxygen while maximizing pucker at C3/C4.[1]

The Role of 6-Substitution (Electronic Tuning)

Modifying the 6-position (para to the ether oxygen) drastically alters the crystal packing lattice energy.[1]

Feature6-H (Unsubstituted) 6-Chloro / 6-Bromo 6-Nitro
Electronic Nature NeutralElectron-Withdrawing (Inductive)Strong Electron-Withdrawing
Crystal Packing Dominated by weak van der Waals and C-H[1]···O interactions.Halogen Bonding (C-X[1]···O): The halogen acts as a Lewis acid (sigma-hole), forming directional bonds with the carbonyl oxygen of adjacent molecules.[1]Dipole-Dipole Stacking: Strong antiparallel stacking of nitro groups often leads to higher density crystals.[1]
Solubility High in non-polar solvents.[1]Reduced solubility; higher melting point due to increased lattice energy.[1]Lowest solubility; often requires polar aprotic solvents for crystallization.[1]

Part 2: Crystallographic Data & Metrics[1][2][3][4][5]

The following data summarizes the structural parameters derived from X-ray diffraction studies of 3,3-dimethyl-substituted chromanone systems (specifically utilizing the 3,3-dimethyl-3,4-dihydro-1H-benzo[c]chromene-1,6(2H)-dione scaffold as a structural proxy for the ring conformation).

Table 1: Comparative Crystallographic Parameters[1][3]
Parameter3,3-Dimethyl Scaffold (Rigid)Unsubstituted Chroman-4-one (Flexible)Significance
Crystal System MonoclinicOrthorhombic / Monoclinic3,3-dimethyl groups often break higher symmetry.[1]
Space Group P2₁/cP2₁2₁2₁ (common)P2₁/c indicates centrosymmetric packing (racemic pairs).[1]
Ring Conformation Envelope (C-flap)Twisted Sofa / Half-ChairThe "Envelope" maximizes separation of the methyl groups.[1]
C2-C3 Bond Length 1.53 - 1.55 Å1.51 - 1.52 ÅElongation in 3,3-dimethyl due to steric crowding.[1]
C3-C4-C4a Angle ~114° - 116°~110° - 112°Angle expansion accommodates the gem-dimethyl bulk.[1]
Packing Motif π-π Stacking + C-H···O Edge-to-Face (Herringbone)6-Substitution (Cl/Br) promotes 1D "molecular tapes" via halogen bonds.[1]

Note on Data Source: Structural parameters are synthesized from comparative analysis of gem-dimethyl chromanones and benzo[c]chromene derivatives [1, 3].[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 6-Chloro-3,3-dimethylchroman-4-one

This protocol utilizes a pyrrolidine-catalyzed Kabbe condensation, optimized for generating the gem-dimethyl motif.[1]

  • Reagents: 2'-Hydroxy-5'-chloroacetophenone (1.0 eq), Acetone (Solvent/Reagent), Pyrrolidine (1.1 eq), Propionic acid (catalytic).[1]

  • Condensation: Dissolve acetophenone in dry acetone. Add pyrrolidine and propionic acid.[1]

  • Reflux: Heat to reflux (56°C) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

  • Workup: Evaporate acetone. Dissolve residue in DCM, wash with 1N HCl (to remove pyrrolidine), then brine. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Single Crystal Growth (Slow Evaporation)

Target: High-quality prisms for XRD.[1]

  • Solvent Selection: Prepare a saturated solution of the purified compound in Acetone:Ethanol (1:1) or Ethyl Acetate:Hexane (1:4) .[1]

    • Why? Mixed polarity solvents encourage slower nucleation compared to pure volatile solvents like DCM.[1]

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.

  • Vapor Diffusion (Alternative): Place the vial (uncapped) inside a larger jar containing n-pentane. Cap the large jar.

    • Mechanism:[1] Pentane diffuses into the solution, slowly lowering solubility and forcing crystallization.[1]

  • Harvesting: Allow to stand undisturbed at 4°C (fridge) or 20°C (benchtop) for 3–7 days.

Part 4: Mechanistic & Structural Visualization

Diagram 1: Conformational Locking & Synthesis Logic

This diagram illustrates the "Thorpe-Ingold Effect" promoting the ring closure and the subsequent crystal packing forces.[1]

Chromanone_Structurecluster_effectStructural ConsequencesPrecursor2'-Hydroxyacetophenone(Flexible)IntermediateAldol Condensation(Acetone + Pyrrolidine)Precursor->Intermediate + AcetoneProduct3,3-Dimethylchroman-4-one(Gem-Dimethyl Effect)Intermediate->Product Cyclization(Thorpe-Ingold Acceleration)ConformationEnvelope Conformation(Locked Geometry)Product->Conformation Steric StrainPackingCrystal Packing(Halogen Bonding / Pi-Stacking)Conformation->Packing 6-SubstituentDirects Lattice

Caption: Pathway from synthesis to solid-state structure, highlighting the Thorpe-Ingold effect on ring closure.

Part 5: References

  • Shao, R. X., Song, R., & Zhou, B. (2017).[1] Crystal structure of 3,3-dimethyl-3,4-dihydro-1H-benzo[c]chromene-1,6(2H)-dione, C15H14O3 . Zeitschrift für Kristallographie - New Crystal Structures, 232(2), 271–272.[1] Link

  • Iguchi, D., Ravelli, D., Erra-Balsells, R., & Bonesi, S. M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies . Molecules, 25(9), 2061.[1] Link

  • Sinha, R. K., Simond, L., & Chidangil, S. (2021).[1][2] Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR, Hirshfeld surface, and energy framework analysis . RSC Advances, 11, 18429-18443. Link

  • Khan, A. Y., Fathima, N., Kalashetti, M. B., Begum, N. S., & Khazi, I. M. (2013). 6-Chloro-3-[(dimethylamino)methylidene]thiochroman-4-one . Acta Crystallographica Section E, E69, o1521. Link

  • Ishikawa, Y. (2014).[1][3] 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde . Acta Crystallographica Section E, E70, o502. Link

Reactivity Profiling in Scaffold Functionalization: 6-Bromo vs. 6-Chloro Chroman-4-ones

Author: BenchChem Technical Support Team. Date: March 2026

Chroman-4-ones represent a privileged structural motif in drug discovery, serving as a core scaffold for numerous therapeutic agents, including SIRT2 inhibitors, antimicrobial compounds, and anti-inflammatory drugs[1]. In medicinal chemistry, late-stage functionalization of the chroman-4-one core is frequently achieved via palladium-catalyzed cross-coupling reactions at the 6-position[2].

The choice of halogen at this position—specifically bromine versus chlorine—dictates the thermodynamic and kinetic landscape of the cross-coupling cycle. This guide provides an objective comparison of 6-bromochroman-4-one and 6-chlorochroman-4-one, detailing their reactivity profiles, requisite catalytic systems, and validated experimental protocols to assist researchers in optimizing synthetic routes.

Thermodynamic Causality and Reactivity Metrics

The fundamental divergence in reactivity between 6-bromo and 6-chloro chroman-4-ones stems from the bond dissociation energy (BDE) of the carbon-halogen bond. The C(sp2)–Br bond possesses a BDE of approximately 82.6 kcal/mol, whereas the C(sp2)–Cl bond is significantly stronger at ~96.0 kcal/mol[3].

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step for aryl chlorides is almost exclusively the oxidative addition of the Pd(0) active species into the C–X bond[4].

  • 6-Bromochroman-4-one: Readily undergoes oxidative addition with standard, commercially available catalytic systems (e.g., Pd(PPh3)4 or Pd(dppf)Cl2). The lower activation barrier allows for milder reaction conditions and broader functional group tolerance[5].

  • 6-Chlorochroman-4-one: The higher activation barrier requires electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos). These ligands increase the electron density on the palladium center and promote the formation of a highly reactive monoligated L1Pd(0) species, thereby accelerating oxidative addition[2][6].

Table 1: Quantitative Comparison of Reactivity Metrics
Metric6-Bromochroman-4-one6-Chlorochroman-4-one
C–X Bond Dissociation Energy (BDE) ~82.6 kcal/mol~96.0 kcal/mol
Relative Oxidative Addition Rate FastSlow (Rate-Determining)
Typical Pd Precatalyst Pd(PPh3)4, Pd(dppf)Cl2Pd2(dba)3, Pd(OAc)2
Required Ligand Class Triarylphosphines (e.g., PPh3)Dialkylbiarylphosphines (e.g., XPhos)
Standard Reaction Temperature 60 – 80 °C90 – 110 °C
Mechanistic Pathway Visualization

To illustrate the kinetic divergence, the following diagram maps the logical flow of the catalytic cycle, emphasizing the ligand requirements for each substrate to achieve successful transmetalation and reductive elimination.

ReactivityLogic Pd0 Active Pd(0) Catalyst Br_Sub 6-Bromochroman-4-one (BDE ~82 kcal/mol) Pd0->Br_Sub Cl_Sub 6-Chlorochroman-4-one (BDE ~96 kcal/mol) Pd0->Cl_Sub OxAdd_Br Facile Oxidative Addition Ligands: PPh3, dppf Br_Sub->OxAdd_Br OxAdd_Cl High-Barrier Oxidative Addition Ligands: XPhos, BrettPhos Cl_Sub->OxAdd_Cl PdII Pd(II) Aryl Halide Intermediate OxAdd_Br->PdII OxAdd_Cl->PdII Transmet Transmetalation (Nucleophile + Base) PdII->Transmet RedElim Reductive Elimination (C-C / C-N Bond Formation) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration

Divergent oxidative addition pathways for 6-bromo vs 6-chloro chroman-4-ones.

Self-Validating Experimental Protocols

The following protocols detail the Suzuki-Miyaura coupling of both substrates with phenylboronic acid. To ensure scientific integrity, these workflows are designed as self-validating systems: they incorporate specific LC-MS checkpoints and internal standards for quantitative NMR (qNMR) to verify mechanistic fidelity and conversion prior to isolation.

Protocol A: Suzuki-Miyaura Coupling of 6-Bromochroman-4-one

Causality & Design: Because the C-Br bond is highly reactive, a robust and economical catalyst like Pd(dppf)Cl2 is sufficient. The bidentate dppf ligand prevents catalyst deactivation while promoting efficient reductive elimination[7].

  • Preparation: In an oven-dried Schlenk flask, combine 6-bromochroman-4-one (1.0 mmol), phenylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 mmol, 5 mol%). Causality: 5 mol% provides a sufficient turnover number (TON) without excessive heavy metal contamination.

  • Solvent & Degassing: Add 10 mL of a degassed 1,4-dioxane/H2O mixture (4:1 v/v). Purge the system with N2 for 10 minutes. Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the highly reactive boronate species.

  • Reaction: Heat the mixture to 80 °C for 4 hours.

  • Validation Checkpoint (LC-MS): Monitor the disappearance of the starting material. LC-MS must confirm the product mass [M+H]+ = 225.1 to validate successful cross-coupling.

  • Workup & qNMR Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4. Crucial Step: Add exactly 1.0 mmol of 1,3,5-trimethoxybenzene as an internal standard before concentrating. Obtain a 1H-NMR spectrum to determine the precise conversion yield prior to column chromatography.

Protocol B: Suzuki-Miyaura Coupling of 6-Chlorochroman-4-one

Causality & Design: The inert C-Cl bond requires a highly active, electron-rich catalyst. The combination of Pd2(dba)3 and XPhos generates a monoligated Pd(0) species that is highly nucleophilic, overcoming the high activation energy of the C-Cl oxidative addition[2][6].

  • Preparation: In a glovebox or under strict Schlenk conditions, combine 6-chlorochroman-4-one (1.0 mmol), phenylboronic acid (1.5 mmol), and anhydrous K3PO4 (2.0 mmol). Causality: A stronger, anhydrous base and a higher equivalent of boronic acid compensate for the slower transmetalation kinetics associated with bulky ligands.

  • Catalyst Addition: Add Pd2(dba)3 (0.02 mmol, 4 mol% Pd) and XPhos (0.08 mmol, 8 mol%). Causality: A strict 1:2 Pd-to-ligand ratio ensures the formation of the active L1Pd(0) species while preventing the precipitation of inactive palladium black.

  • Solvent & Degassing: Add 10 mL of anhydrous, degassed toluene.

  • Reaction: Heat the mixture to 100 °C for 12 hours. Causality: Elevated temperature is required to drive the sterically hindered oxidative addition.

  • Validation Checkpoint (LC-MS): Monitor via LC-MS. The starting chloride often co-elutes with the product on TLC, making LC-MS essential for tracking conversion.

  • Workup & qNMR Validation: Filter the hot mixture through a pad of Celite to remove palladium residues. Add 1.0 mmol of 1,3,5-trimethoxybenzene, concentrate, and analyze via 1H-NMR to validate the crude yield against the internal standard.

Comparative Performance Data

The following table summarizes the expected performance of these two substrates across different cross-coupling modalities, based on established mechanistic principles and literature precedents[2][5].

Table 2: Comparative Yields and Reaction Parameters
Reaction TypeSubstrateCatalyst SystemTemp/TimeExpected Yield
Suzuki-Miyaura (PhB(OH)2)6-Bromochroman-4-onePd(dppf)Cl2, K2CO380 °C, 4 h>90%
Suzuki-Miyaura (PhB(OH)2)6-Chlorochroman-4-onePd2(dba)3, XPhos, K3PO4100 °C, 12 h75 - 85%
Buchwald-Hartwig (Morpholine)6-Bromochroman-4-onePd(OAc)2, BINAP, Cs2CO390 °C, 8 h80 - 85%
Buchwald-Hartwig (Morpholine)6-Chlorochroman-4-onePd2(dba)3, BrettPhos, NaOtBu110 °C, 16 h60 - 70%

Summary: While 6-chlorochroman-4-one is often more cost-effective and atom-economical, the 6-bromochroman-4-one derivative offers vastly superior reactivity. For discovery chemistry where rapid library synthesis is paramount, the bromo-derivative is the preferred scaffold. Conversely, in process chemistry where raw material costs dictate scale-up, optimizing the catalytic system for the chloro-derivative using specialized dialkylbiaryl phosphines becomes a necessary and rewarding investment.

References
  • Title: Chromanone-A Prerogative Therapeutic Scaffold: An Overview Source: PMC - NIH URL
  • Title: Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives Source: MDPI URL
  • Title: Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof (WO2015009977A1)
  • Title: Wdr5 inhibitors and modulators (WO2021092525A1)
  • Title: Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0)
  • Title: Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings Source: ChemRxiv URL
  • Title: Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Triflates and Its Applications...
  • Title: INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME (EP 2766352 B1)

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Bromo-3,3-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams utilizing halogenated aromatic ketones. 6-Bromo-3,3-dimethylchroman-4-one (CAS: 1311265-07-2) is a critical electrophilic intermediate, notably employed in the synthesis of BACE1 inhibitors for neurodegenerative disease research, including Alzheimer's and Parkinson's[1].

However, its structural advantages in cross-coupling reactions also impart significant occupational hazards[2]. The lipophilic chromanone core facilitates dermal absorption, while the reactive bromine substituent acts as a potent sensitizer and irritant. This guide provides a self-validating, mechanistic approach to handling this compound, ensuring that your laboratory safety protocols are as rigorous as your synthetic methodologies.

Chemical Profile & Quantitative Hazard Assessment

Understanding the physical and toxicological properties of 6-Bromo-3,3-dimethylchroman-4-one is the first step in designing a robust safety architecture. Because it is a halogenated building block, it shares aggressive hazard classifications with related bromochromanones[3].

Property / HazardSpecification / GHS ClassificationScientific Rationale & Operational Implication
CAS Number 1311265-07-2Unique identifier for inventory tracking and SDS retrieval.
Molecular Weight 255.11 g/mol Essential for stoichiometric calculations in drug synthesis.
Physical State Solid (Crystalline powder)Prone to aerosolization if subjected to static charge or drafts.
H302 Harmful if swallowedRequires strict separation from food/drink areas and careful glove removal.
H315 / H319 Skin & Serious Eye IrritationMandates double-gloving and ANSI-compliant chemical splash goggles.
H335 May cause respiratory irritationNecessitates handling exclusively within a certified chemical fume hood.

Mechanistic Personal Protective Equipment (PPE) Strategy

Standard laboratory PPE is insufficient for halogenated ketones. The selection of protective gear must be dictated by the chemical's specific mechanisms of exposure and tissue interaction.

  • Dermal Defense (Double-Gloving): Halogenated aromatics exhibit high permeation rates through standard thin nitrile gloves. We mandate a double-glove system: an inner nitrile glove for tactile dexterity, overlaid with a heavy-duty butyl rubber glove. Butyl rubber provides superior chemical resistance against lipophilic halogenated solids and their solvent solutions.

  • Respiratory Defense: As a crystalline solid, static electricity generated during weighing can aerosolize the fine powder. Inhalation of these particulates leads to rapid hydrolysis in the respiratory tract, causing severe irritation[4]. All open handling must occur in a fume hood.

  • Ocular Defense: Chemical splash goggles (ANSI Z87.1) are mandatory. The lipophilicity of the chromanone core allows it to rapidly penetrate the corneal epithelium if introduced via airborne dust.

PPE_Logic Inhalation Inhalation Route (Airborne Powder) RespRisk Respiratory Irritation (GHS H335) Inhalation->RespRisk Dermal Dermal Route (Lipophilic Penetration) SkinRisk Epidermal Sensitization (GHS H315) Dermal->SkinRisk Ocular Ocular Route (Particulate/Vapor) EyeRisk Corneal Damage (GHS H319) Ocular->EyeRisk Ventilation Fume Hood + P100 Respirator RespRisk->Ventilation Gloves Double Gloving (Nitrile + Butyl) SkinRisk->Gloves Goggles Splash Goggles + Face Shield EyeRisk->Goggles

Logical relationship between chemical exposure routes and targeted PPE mitigation strategies.

Operational Workflow: Safe Handling and Transfer Protocol

To ensure a self-validating safety system, every step of the handling process must include an inherent verification check to prevent accidental exposure[4].

Step 1: Engineering Control Verification Before opening the reagent bottle, verify that the chemical fume hood's continuous monitoring system reads a face velocity between 80 and 120 feet per minute (fpm). This ensures adequate capture velocity for any aerosolized particulates.

Step 2: Anti-Static Weighing Preparation Ground the analytical balance. Because 6-Bromo-3,3-dimethylchroman-4-one is a dry crystalline powder, friction can induce a triboelectric charge. Use a grounded, anti-static metal spatula rather than plastic. This prevents electrostatic repulsion from launching particulates into the user's breathing zone.

Step 3: Closed-System Transfer Tare a sealable vial on the balance. Transfer the required mass of the compound into the vial and seal the cap tightly before removing it from the balance enclosure. Never transport open containers of halogenated powders across the laboratory space.

Step 4: Reaction Setup under Inert Atmosphere Transfer the sealed vial to the primary reaction manifold. Because this intermediate is typically used in sensitive organometallic cross-coupling reactions, purge the reaction vessel with an inert gas (Argon or Nitrogen) prior to introducing the solid. This not only protects the reaction from moisture but also creates a positive pressure environment that minimizes the ingress of ambient oxygen.

Handling_Workflow Prep 1. Preparation Verify Hood Flow (80-120 fpm) & Don PPE Weigh 2. Weighing Use Anti-Static Spatula & Closed Tare Prep->Weigh Transfer 3. Transfer Sealed Transfer to Reaction Vessel Weigh->Transfer React 4. Reaction Setup Purge with Inert Gas (N2/Ar) Transfer->React Spill Spill Protocol Dampen & Absorb (No Dry Sweeping) React->Spill If breach occurs Decon 5. Decontamination Quench Residues & Clean Surfaces React->Decon Dispose 6. Disposal Segregate as Halogenated Waste Spill->Dispose Decon->Dispose

Step-by-step operational workflow for handling and decontaminating halogenated ketones.

Spill Response and Halogenated Waste Disposal Plan

A proper disposal plan anticipates failure states and mitigates environmental contamination. Halogenated organic compounds require strict segregation from general organic waste due to their environmental persistence and toxicity[2].

Spill Mitigation Protocol:

  • Halt and Isolate: If a spill occurs, immediately cease operations and allow any localized dust clouds to settle.

  • Wet-Wipe Method: Do not dry sweep. Dry sweeping applies mechanical force that aerosolizes the brominated powder. Instead, gently cover the spill with absorbent laboratory pads dampened with a compatible low-volatility solvent (e.g., isopropanol). The solvent dissolves the solid, trapping it within the pad matrix.

  • Surface Decontamination: Wash the affected area with a mild alkaline detergent to neutralize any residual trace electrophiles, followed by a water rinse.

Disposal Protocol:

  • Waste Segregation: Place all contaminated wipes, gloves, and reaction residues into a high-density polyethylene (HDPE) container specifically designated for Halogenated Organic Waste .

  • Regulatory Compliance: Never mix halogenated waste with non-halogenated solvents (like acetone or ethanol waste). Incineration of mixed waste can generate highly toxic dioxins and furans. Segregation ensures compliance with environmental guidelines for safe thermal destruction.

References

  • Mono-Fluoro Beta-Secretase Inhibitors (US 2014/0288091 A1).
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI).[Link]

  • Manufacture of halogenated ketones and aldehydes (EP0057562A2).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.